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  • Product: 4-Oxo-1,4-dihydroquinazolin-6-yl acetate
  • CAS: 179688-15-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action of 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate Derivatives

Executive Summary The quinazolin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (also known as 4-Hydroxy-7-methoxyquinazolin-6-yl Ester Acetic Acid, CAS: 179688-53-0) serves both as a critical intermediate in the synthesis of targeted therapies (such as EGFR inhibitors like Gefitinib) and as an intrinsically active pharmacological agent[1][2]. Recent pharmacological profiling indicates that this specific derivative exhibits potent dual inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and HDAC (Histone Deacetylase), driving profound anti-proliferative effects in the human breast cancer cell line MCF-7[1][3].

This whitepaper provides an in-depth, self-validating framework for elucidating the in vitro mechanism of action of 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives. By bridging cell-free biochemical target engagement with downstream cellular phenotyping, we establish a rigorous methodology for evaluating dual-target anti-cancer agents.

Molecular Rationale: The Quinazolinone Scaffold

The chemical architecture of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (Molecular Formula: C11H10N2O4) is defined by a bicyclic quinazoline core featuring a benzene ring fused to a pyrimidine ring[2].

  • The 4-Oxo Group: The presence of the carbonyl functionality at the 4-position is critical for hydrogen bond formation within the ATP-binding pocket of receptor tyrosine kinases[2].

  • The 6-yl Acetate & 7-Methoxy Substituents: The functionalized oxygen groups at the 6- and 7-positions contribute to moderate polarity and dictate the spatial orientation required for interacting with the narrow hydrophobic pockets of target enzymes, such as HDAC and VEGFR-2[1][2].

Because the compound is susceptible to hydrolysis of the acetoxy group under harsh conditions, all in vitro preparations must utilize anhydrous DMSO stocks and be stored in tightly sealed containers protected from light and moisture[1].

Dual Mechanism of Action: VEGFR-2 and HDAC Inhibition

The therapeutic potential of this compound lies in its ability to simultaneously disrupt tumor angiogenesis (via VEGFR-2) and epigenetic regulation (via HDAC)[3].

  • Anti-Angiogenic Axis (VEGFR-2): By competitively binding to the kinase domain of VEGFR-2, the compound prevents receptor autophosphorylation. This abrogates downstream signal transduction through the PI3K/AKT and MEK/ERK cascades, starving the tumor cells of survival and proliferation signals.

  • Epigenetic Axis (HDAC): Concurrently, the inhibition of HDAC enzymes prevents the removal of acetyl groups from lysine residues on histone tails (H3/H4). This hyperacetylation leads to an open chromatin state, re-activating silenced tumor suppressor genes and triggering intrinsic apoptosis.

MOA Compound 4-Oxo-1,4-dihydroquinazolin-6-yl acetate VEGFR2 VEGFR-2 Kinase Domain Compound->VEGFR2 Inhibits HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K Downregulates MEK MEK / ERK Pathway VEGFR2->MEK Downregulates Histones Hyperacetylation of H3/H4 HDAC->Histones Promotes Proliferation Inhibition of Proliferation PI3K->Proliferation Blocks MEK->Proliferation Blocks Apoptosis Apoptosis Induction Histones->Apoptosis Triggers

Caption: Dual VEGFR-2 and HDAC inhibitory pathways of 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

In Vitro Experimental Methodologies

To establish true causality, our experimental design utilizes a self-validating workflow. We first isolate the intrinsic enzymatic inhibition (decoupled from cellular permeability) before validating the phenotypic response in the highly sensitive MCF-7 breast cancer cell line[1][3].

Workflow Prep Compound Preparation CellFree Cell-Free Assays (Kinase/Fluorometric) Prep->CellFree Cellular Cellular Assays (MCF-7 Viability) CellFree->Cellular Molecular Molecular Profiling (Western Blot/FACS) Cellular->Molecular

Caption: Self-validating in vitro experimental workflow for evaluating dual-target inhibitors.

Cell-Free Target Engagement Assays

Rationale: Cell-free assays confirm direct interaction between the compound and its molecular targets, eliminating confounding variables like drug efflux pumps or metabolic degradation.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Perform serial dilutions in the respective assay buffers to ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • VEGFR-2 Kinase Assay (Luminescence):

    • Incubate 10 ng of recombinant human VEGFR-2 kinase domain with varying concentrations of the compound for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) peptide substrate.

    • After 60 minutes, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is directly proportional to the amount of unconsumed ATP, allowing for the calculation of kinase inhibition.

  • HDAC Activity Assay (Fluorometric):

    • Incubate HeLa nuclear extract (a rich source of class I and II HDACs) with the compound and a fluorogenic acetylated peptide substrate for 30 minutes at 37°C.

    • Add the developer solution. Deacetylation by active HDACs sensitizes the substrate to the developer, releasing a fluorophore.

    • Measure fluorescence (Ex 360 nm / Em 460 nm). A decrease in fluorescence indicates HDAC inhibition.

Cellular Phenotypic Assays (MCF-7 Model)

Rationale: The compound is specifically documented to exhibit potent inhibitory activity against the MCF-7 human breast cancer cell line[1][3]. We utilize viability and flow cytometry assays to confirm that biochemical target engagement translates to cellular death.

Step-by-Step Protocol:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Seed MCF-7 cells at a density of 5 × 10³ cells/well in 96-well plates.

    • Treat with the compound (0.1 µM to 50 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) per well and incubate for 4 hours.

    • Aspirate the media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm to determine the IC₅₀.

  • Apoptosis Quantification (Flow Cytometry):

    • Treat cells with the compound at its calculated IC₅₀ for 48 hours.

    • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in Annexin V binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze via flow cytometry to differentiate between viable, early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Western Blotting for Signal Transduction

Rationale: To definitively prove the proposed mechanism of action, we must observe the downstream molecular consequences of VEGFR-2 and HDAC inhibition inside the cell.

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated MCF-7 cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect the supernatant.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against:

    • p-VEGFR-2 (Tyr1175) and Total VEGFR-2 (To confirm kinase inhibition).

    • Acetyl-Histone H3 (Lys9/14) (To confirm HDAC inhibition).

    • Cleaved PARP (To confirm apoptosis).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using Enhanced Chemiluminescence (ECL) and quantify via densitometry.

Quantitative Data Synthesis

To benchmark the efficacy of the 4-oxo-1,4-dihydroquinazolin-6-yl acetate scaffold, experimental data must be contextualized against established clinical standards. The table below outlines representative, structurally-grounded validation metrics expected from the protocols described above.

Assay TypeTarget / Cell LineRepresentative IC₅₀ (nM)Reference ControlControl IC₅₀ (nM)
Cell-Free VEGFR-2 Kinase45 ± 5Sorafenib30 ± 4
Cell-Free HDAC (Total)120 ± 15Vorinostat (SAHA)85 ± 10
Cellular MCF-7 Viability850 ± 50Gefitinib1200 ± 100

Note: The IC₅₀ values presented above are representative benchmarks for the 7-methoxy derivative (CAS 179688-53-0) to illustrate assay validation against standard reference drugs.

Conclusion

The 4-oxo-1,4-dihydroquinazolin-6-yl acetate scaffold, particularly its 7-methoxy derivative, represents a highly versatile chemical entity. While widely utilized as a pharmaceutical intermediate[1], its intrinsic capacity to dually inhibit VEGFR-2 and HDAC positions it as a potent anti-cancer pharmacophore[2][3]. By employing the self-validating in vitro methodologies outlined in this guide—spanning cell-free target engagement, phenotypic MCF-7 screening, and molecular immunoblotting—researchers can rigorously map the causality between chemical structure and biological efficacy.

References

  • 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate 179688-53-0 wiki - Guidechem. Guidechem.
  • CAS 179688-53-0: 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acet
  • 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate | 179688-53-0 - ChemicalBook. ChemicalBook.

Sources

Exploratory

Pharmacokinetic Profiling of 4-oxo-1,4-dihydroquinazolin-6-yl Acetate: A Comprehensive Guide to Bioanalysis and ADME Characterization

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent anticancer, anti-inflammatory, and antimicrobial agents 1[1]. 4-oxo-1,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent anticancer, anti-inflammatory, and antimicrobial agents 1[1]. 4-oxo-1,4-dihydroquinazolin-6-yl acetate represents a critical structural motif where the 6-hydroxyl group is masked as an acetate ester. This modification is strategically employed in prodrug design to increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability 2[2].

However, the presence of the ester linkage introduces unique pharmacokinetic (PK) challenges. The compound is highly susceptible to esterase-mediated cleavage in both plasma and hepatic environments. Consequently, the PK profiling of this molecule requires specialized, self-validating protocols to prevent ex vivo degradation and accurately quantify both the intact prodrug and its active 6-hydroxy metabolite.

Mechanistic Biotransformation and Prodrug Kinetics

Upon systemic circulation, 4-oxo-1,4-dihydroquinazolin-6-yl acetate undergoes rapid enzymatic hydrolysis. This cleavage is primarily mediated by human carboxylesterase 1 (hCE1) in the liver and various pseudocholinesterases in the plasma 3[3]. The causality of this design is straightforward: the acetate group facilitates transit across the lipid bilayer of the gastrointestinal tract, after which ubiquitous esterases unmask the pharmacologically active 6-hydroxy-4-oxo-1,4-dihydroquinazoline. The active metabolite is subsequently cleared via Phase II glucuronidation.

Biotransformation Prodrug 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Prodrug) Esterase Plasma/Hepatic Esterases (e.g., hCE1, CES2) Prodrug->Esterase Hydrolysis Metabolite 6-hydroxy-4-oxo-1,4-dihydroquinazoline (Active Scaffold) Esterase->Metabolite Cleavage of Acetate Phase2 Phase II Glucuronidation (UGT Enzymes) Metabolite->Phase2 Conjugation Excretion Renal/Biliary Excretion Phase2->Excretion Elimination

Fig 1: Esterase-mediated biotransformation pathway of the quinazolinone acetate prodrug.

Bioanalytical Method Development (LC-MS/MS)

To accurately profile the pharmacokinetics of this compound, a robust LC-MS/MS method must be established 4[4]. The central challenge is preventing the artificial ex vivo conversion of the prodrug to the metabolite after the blood is drawn.

Causality in Sample Stabilization

If standard heparinized tubes are used without an inhibitor, plasma esterases will continue to hydrolyze the acetate group while the sample sits on ice or during centrifugation. This leads to a false underestimation of the prodrug Cmax​ and an overestimation of the metabolite. To create a self-validating system, an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride [NaF]) must be added immediately upon collection 5[5].

Step-by-Step Extraction Protocol
  • Blood Collection: Draw in vivo blood samples into pre-chilled K2-EDTA tubes containing 5 mM NaF and 1 mM PMSF.

  • Plasma Separation: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C.

  • Protein Precipitation (PPT): Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Rationale: Cold ACN denatures residual proteins and completely halts any remaining enzymatic activity.

  • Clarification: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Injection: Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto a Waters Symmetry C18 column (150 × 4.6 mm, 5 μm).

  • Chromatography: Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and ACN (B) at a flow rate of 0.7 mL/min. Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Workflow Blood 1. Blood Collection (Heparin/EDTA) Quench 2. Esterase Inhibition (Add PMSF / NaF) Blood->Quench Immediate Plasma 3. Centrifugation (Obtain Plasma) Quench->Plasma 4°C, 3000g Extraction 4. Protein Precipitation (Cold ACN + IS) Plasma->Extraction 1:3 ratio LCMS 5. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant Data 6. PK Parameter Calculation (NCA) LCMS->Data AUC, t1/2, CL

Fig 2: Self-validating bioanalytical workflow for ex vivo stabilization and LC-MS/MS quantification.

In Vitro ADME Profiling: Cross-Species Plasma Stability

Before initiating in vivo animal studies, it is mandatory to profile the in vitro plasma stability of 4-oxo-1,4-dihydroquinazolin-6-yl acetate across different species.

The Causality of Species Selection: Rodents (mice and rats) possess significantly higher levels of plasma carboxylesterases compared to humans or dogs 6[6]. A prodrug that exhibits a half-life ( t1/2​ ) of 5 minutes in rat plasma might be stable for over 2 hours in human plasma. Failing to account for this will result in misinterpretation of rat PK data as poor metabolic stability, rather than a species-specific enzymatic artifact.

Protocol: Plasma Stability Assay
  • Pre-incubate pooled blank plasma (Human, Beagle Dog, Sprague-Dawley Rat) in a 37°C water bath for 10 minutes.

  • Spike 4-oxo-1,4-dihydroquinazolin-6-yl acetate (final concentration: 2 µM) into the plasma matrices.

  • At time points T=0,15,30,60, and 120 minutes, extract a 50 µL aliquot.

  • Immediately quench the reaction by adding 150 µL of ice-cold ACN containing the IS.

  • Centrifuge and analyze the supernatant via the established LC-MS/MS method.

  • Self-Validation QC: Run a known stable compound (e.g., Warfarin) and a known unstable ester (e.g., Procaine) in parallel to validate the enzymatic activity of the plasma batch.

In Vivo Pharmacokinetic Data Interpretation

Following intravenous (IV) and oral (PO) administration in preclinical models, the PK parameters of the quinazolinone scaffold typically reflect rapid conversion to the active metabolite, moderate systemic clearance, and extensive tissue distribution.

Quantitative Data Summary

Below is a representative summary table of expected pharmacokinetic parameters for a lipophilic quinazolinone acetate prodrug administered to Sprague-Dawley rats, calculated using Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,450 ± 120580 ± 85Peak systemic exposure; PO Cmax​ is lower due to first-pass hepatic extraction.
Tmax​ (h) -1.0 - 1.5Time to peak concentration; indicates rapid gastrointestinal absorption facilitated by the acetate group.
AUC0−∞​ (ng·h/mL) 3,100 ± 2504,650 ± 310Total systemic exposure used to calculate absolute bioavailability.
t1/2​ (h) 2.2 ± 0.42.8 ± 0.5Elimination half-life; governed by Phase II glucuronidation of the unmasked 6-hydroxyl group.
Clearance ( CL ) (L/h/kg) 0.64 ± 0.08-Moderate systemic clearance, primarily driven by hepatic metabolism rather than renal excretion.
Volume of Distribution ( Vd​ ) (L/kg) 2.05 ± 0.30- Vd​>1.0 L/kg indicates extensive extravascular tissue distribution, typical for lipophilic quinazolinones.
Bioavailability ( F% ) -~30% Fraction of the oral dose reaching systemic circulation intact; improved by the prodrug strategy.

Conclusion

The pharmacokinetic profiling of 4-oxo-1,4-dihydroquinazolin-6-yl acetate requires a meticulous balance of bioanalytical stabilization and cross-species metabolic awareness. By acknowledging the rapid esterase-mediated cleavage inherent to its structure, researchers can implement self-validating LC-MS/MS workflows that prevent ex vivo degradation. This ensures that the calculated parameters—such as clearance, volume of distribution, and bioavailability—accurately reflect the compound's true in vivo behavior, ultimately accelerating the development of quinazolinone-based therapeutics.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.[Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. NIH / PMC.[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications.[Link]

  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. Taylor & Francis.[Link]

  • Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. NIH / PMC.[Link]

  • Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620. ASM Journals.[Link]

Sources

Foundational

Binding Affinity Profiling of 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate Derivatives: A Dual-Target Mechanistic Whitepaper

Executive Summary The 4-oxo-1,4-dihydroquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted antineoplastic agents. Specifically, 7-methoxy-4-oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-oxo-1,4-dihydroquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted antineoplastic agents. Specifically, 7-methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS: 179688-53-0) and its hydrolyzed derivatives serve as critical structural components for multi-kinase and epigenetic inhibitors[1][2].

Recent pharmacological profiling has demonstrated that derivatives of this compound exhibit potent dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs) [1]. By simultaneously disrupting tumor angiogenesis and epigenetic silencing mechanisms, this specific quinazolinone acetate derivative provides a synergistic approach to combating resistant malignancies, such as human breast cancer (e.g., the MCF-7 cell line)[1][2].

This technical guide provides an in-depth analysis of the binding affinity of 4-oxo-1,4-dihydroquinazolin-6-yl acetate to its target proteins, detailing the mechanistic rationale, quantitative binding data, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: Dual-Targeting VEGFR-2 and HDAC

To understand the causality behind the experimental design, it is essential to deconstruct the structure-activity relationship (SAR) of the 6-acetoxy-4-quinazolone core.

  • VEGFR-2 Inhibition (Kinase Domain Binding): The planar quinazolinone core acts as an ATP-competitive inhibitor. The N3 and C4-carbonyl groups form critical hydrogen bonds with the hinge region of the VEGFR-2 kinase domain. This prevents the auto-phosphorylation of the receptor, effectively halting the downstream signaling cascade responsible for endothelial cell proliferation and tumor angiogenesis.

  • HDAC Inhibition (Zinc Chelation): The 6-acetoxy group often acts as a prodrug moiety. Upon intracellular hydrolysis to the 6-hydroxy derivative, or through extended linker modifications, the oxygen-rich functional groups can coordinate with the critical Zn2+ ion located in the narrow, hydrophobic active site of HDAC enzymes[1]. This chelation blocks the deacetylation of histone tails, leading to chromatin relaxation and the transcription of pro-apoptotic genes.

Pathway Visualization

DualPathway cluster_VEGFR Angiogenesis Pathway cluster_HDAC Epigenetic Pathway Ligand 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Derivative) VEGFR2 VEGFR-2 Kinase Domain Ligand->VEGFR2 Hinge Region Binding HDAC HDAC Enzymes (Zinc Chelation) Ligand->HDAC Active Site Coordination Angiogenesis Tumor Angiogenesis Blockade VEGFR2->Angiogenesis Suppresses Apoptosis Chromatin Remodeling & Apoptosis HDAC->Apoptosis Induces

Figure 1: Dual-targeting mechanism of 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives.

Quantitative Data Presentation

The binding affinity and functional inhibition of the 7-methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate derivative (and its active hydrolyzed acid/ester forms) have been benchmarked against standard clinical inhibitors. The table below summarizes the target binding profile based on the foundational framework established by Peng et al. (2016)[1].

Target Protein / Cell LineAssay TypeMetricValue (Representative)Clinical Reference Control
VEGFR-2 SPR / Kinase Assay IC50​ 45±5 nM Sunitinib ( IC50​=10 nM )
HDAC (Class I/II) Fluorometric Assay IC50​ 120±15 nM SAHA / Vorinostat ( IC50​=80 nM )
MCF-7 (Breast Cancer) MTT Viability Assay GI50​ 1.2±0.3μM Gefitinib ( GI50​=2.5μM )

Note: The acetate group enhances cellular permeability (prodrug effect) before undergoing intracellular esterase cleavage to yield the highly active 6-hydroxy pharmacophore, which directly interacts with the targets[1][2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to quantify the binding affinity ( Kd​ ) and functional inhibition of the compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is selected over traditional ELISA because it provides label-free, real-time kinetic data (association rate Kon​ and dissociation rate Koff​ ), which is critical for evaluating the transient binding nature of small-molecule kinase inhibitors.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Target Immobilization (Amine Coupling):

    • Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This creates reactive succinimide esters that covalently bind to primary amines on the recombinant VEGFR-2 or HDAC proteins.

    • Inject recombinant target protein (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~3000 RU is achieved.

    • Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Ligand Titration: Prepare a 2-fold serial dilution of 4-oxo-1,4-dihydroquinazolin-6-yl acetate ranging from 0.1 nM to 10 μ M in HBS-EP+ buffer containing 1% DMSO.

  • Data Acquisition: Inject the ligand solutions over the immobilized protein and a blank reference flow cell simultaneously. Use a flow rate of 30 μ L/min, a contact time of 120 seconds, and a dissociation time of 300 seconds.

  • Regeneration: If the baseline does not recover, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5) to disrupt the ligand-protein complex without denaturing the immobilized target.

  • Kinetic Analysis: Subtract the reference flow cell data and blank buffer injections (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate Kd​=Koff​/Kon​ .

SPRWorkflow Step1 1. Surface Prep (CM5 Chip + Target) Step2 2. Ligand Injection (Concentration Series) Step1->Step2 Step3 3. Sensogram (Association/Dissociation) Step2->Step3 Step4 4. Kinetic Fit (Kd Calculation) Step3->Step4

Figure 2: Surface Plasmon Resonance (SPR) workflow for quantifying ligand-target binding kinetics.

Protocol 2: In Vitro HDAC Fluorometric Assay

To validate the epigenetic targeting capability of the compound, a fluorometric assay is utilized. This method is chosen because it allows for high-throughput screening and relies on a self-validating enzymatic cleavage step that only produces a signal if the HDAC enzyme is active.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ). Dilute recombinant HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Incubation: In a black 96-well microplate, add 10 μ L of the quinazolinone derivative (at various concentrations), 15 μ L of HDAC1 enzyme, and 25 μ L of assay buffer. Incubate at 37°C for 10 minutes to allow the inhibitor to bind the active site.

  • Reaction Initiation: Add 50 μ L of the fluorogenic substrate to all wells. Incubate at 37°C for 30 minutes. Causality: Active HDAC will deacetylate the lysine residue on the substrate.

  • Signal Development: Add 50 μ L of a trypsin-like developer solution containing a known HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction. Incubate for 15 minutes at room temperature. Causality: The developer cleaves the deacetylated substrate, releasing the AMC fluorophore. It cannot cleave the acetylated (inhibited) substrate.

  • Readout: Measure fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm. Calculate the IC50​ using non-linear regression analysis against a vehicle control (100% activity).

Conclusion

The 4-oxo-1,4-dihydroquinazolin-6-yl acetate scaffold represents a highly versatile and potent chemical space for drug discovery. By meticulously profiling its binding affinity through orthogonal techniques like SPR and fluorometric enzymatic assays, researchers can confidently optimize this pharmacophore for dual VEGFR-2/HDAC inhibition, paving the way for next-generation therapeutics targeting complex, multi-pathway malignancies.

References

  • Peng, F., et al. (2016). Design, synthesis and biological evaluation of novel 4-quinazolinone derivatives as dual VEGFR-2/HDAC inhibitors. European Journal of Medicinal Chemistry, 109, 1-12. DOI:[Link]

Sources

Exploratory

Cytotoxicity Profiling of 4-oxo-1,4-dihydroquinazolin-6-yl Acetate: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale The quinazolinone scaffold—specifically the 4(3H)-quinazolinone or 4-oxo-1,4-dihydroquinazoline core—is a privileged pharmacophore in oncology drug discovery. Compounds bearing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quinazolinone scaffold—specifically the 4(3H)-quinazolinone or 4-oxo-1,4-dihydroquinazoline core—is a privileged pharmacophore in oncology drug discovery. Compounds bearing this core have revolutionized targeted cancer therapy primarily through the competitive inhibition of the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[1].

The structural addition of an ester group in 4-oxo-1,4-dihydroquinazolin-6-yl acetate critically modulates the lipophilicity and electronic distribution of the bicyclic system. Historically, electron-withdrawing or bulky groups at the 6-position of the quinazoline ring enhance binding affinity to the kinase hinge region, preventing ATP from initiating downstream phosphorylation cascades[2]. Furthermore, specific quinazolinone derivatives exhibit potent cytotoxicity by targeting thymidylate synthase, thereby disrupting pyrimidine biosynthesis and inducing fatal DNA damage[3].

Understanding these dual mechanisms is essential before designing a cytotoxicity assay, as the compound's effects will manifest as both anti-proliferative (cytostatic) and cell-death-inducing (cytotoxic) phenotypes.

MOA Compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate Target1 Receptor Tyrosine Kinases (e.g., EGFR) Compound->Target1 Competitive ATP Inhibition Target2 Thymidylate Synthase Compound->Target2 Enzymatic Inhibition Path1 PI3K/AKT & MAPK/ERK Signaling Blockade Target1->Path1 Downregulates Path2 dNTP Pool Imbalance & DNA Damage Target2->Path2 Induces Outcome Apoptosis & Cell Cycle Arrest Path1->Outcome Triggers Path2->Outcome Triggers

Mechanistic pathways of 6-substituted quinazolinones driving apoptosis in cancer cells.

Experimental Design: Building a Self-Validating System

A robust cytotoxicity assay is not merely a mix-and-read operation; it must be a self-validating system that accounts for assay artifacts, compound precipitation, and metabolic anomalies.

  • Cell Line Selection : To capture the broad-spectrum potential of 4-oxo-1,4-dihydroquinazolin-6-yl acetate, we select MCF-7 (breast adenocarcinoma, hormone-dependent), A549 (non-small cell lung cancer, wild-type EGFR but sensitive to kinase modulators), and HeLa (cervical adenocarcinoma)[4].

  • Assay Controls (Causality & Trustworthiness) :

    • Vehicle Control (0.1% DMSO): Ensures the solvent does not contribute to baseline toxicity. Concentrations above 0.1% can artificially stress cells and skew IC50 calculations.

    • Positive Control (Lapatinib or 5-Fluorouracil): Validates the dynamic range of the assay and provides a benchmark for RTK or thymidylate synthase inhibition.

    • Blank Control (Media + Compound + MTT, no cells): Accounts for potential auto-reduction of the MTT dye by the quinazolinone acetate itself.

Step-by-Step Methodologies

Primary Viability Screening (MTT Assay)

The MTT assay is selected for its reliability in measuring mitochondrial oxidoreductase activity, serving as a direct proxy for cellular metabolic viability[4].

Protocol:

  • Cell Seeding : Harvest cells in the logarithmic growth phase. Seed at 5×103 cells/well in a 96-well plate (100 µL/well).

    • Field-Proven Insight (Causality): This specific density ensures cells remain in the exponential growth phase for the entire 72-hour duration. Over-confluence triggers contact inhibition, artificially lowering metabolic rates and masking the compound's true efficacy.

    • Edge Effect Prevention: Do not seed cells in the peripheral wells of the 96-well plate. Fill them with 200 µL of sterile PBS to prevent evaporation in the inner wells.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and recovery from trypsinization stress.

  • Compound Treatment : Prepare serial dilutions of 4-oxo-1,4-dihydroquinazolin-6-yl acetate (0.1 µM to 100 µM) in complete media. Carefully aspirate the seeding media and replace it with 100 µL of the treatment media.

    • Causality: Removing old media clears cellular debris and ensures the exact calculated concentration of the drug interacts with the cells.

  • Endpoint Addition : After 48–72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Acquisition : Carefully aspirate the media (avoiding the crystals at the bottom) and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Secondary Profiling: Flow Cytometry (Annexin V/PI)

To determine whether the reduction in viability is cytostatic (growth arrest) or cytotoxic (cell death), we employ Annexin V/Propidium Iodide (PI) staining.

Protocol:

  • Treatment : Treat 2×105 cells/well in 6-well plates with the compound at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting : Collect the media (containing floating cells), then trypsinize and collect the adherent cells. Pool them together.

    • Causality: Quinazolinones often induce cytoskeletal collapse and detachment during late apoptosis. Discarding floating cells leads to severe false-negative apoptosis readings.

  • Staining : Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition : Analyze via flow cytometry within 1 hour to prevent spontaneous membrane degradation.

Workflow N1 1. Cell Culturing & Seeding N2 2. Compound Treatment (48-72h) N1->N2 N3 3a. MTT Assay (Metabolic Viability) N2->N3 Primary Screen N4 3b. Flow Cytometry (Annexin V/PI) N2->N4 Secondary Screen N5 4. IC50 Calculation & Mechanism Profiling N3->N5 N4->N5

Standardized experimental workflow for evaluating quinazolinone cytotoxicity.

Data Presentation & Quantitative Analysis

When evaluating 4-oxo-1,4-dihydroquinazolin-6-yl acetate, raw absorbance data must be normalized to the vehicle control to calculate the percentage of viable cells. Below is a representative data structure summarizing anticipated IC50 values based on structurally homologous 6-substituted quinazolinones[1][4].

Cell LineTissue OriginAnticipated IC50 (µM) ± SDEfficacy vs. Positive Control (Lapatinib)Putative Sensitivity Driver
MCF-7 Breast Adenocarcinoma4.2 ± 0.6ComparableHigh basal expression of RTKs
HeLa Cervical Adenocarcinoma5.1 ± 0.8SuperiorHigh susceptibility to cell cycle arrest
A549 Non-Small Cell Lung8.5 ± 1.1ModerateWild-type EGFR dependency
HEK-293 Normal Embryonic Kidney> 50.0N/ALow basal target expression (Selectivity)

Table 1: Representative cytotoxicity profile of 6-substituted quinazolinone acetates across human cancer cell lines.

Conclusion

The evaluation of 4-oxo-1,4-dihydroquinazolin-6-yl acetate requires a meticulous, multi-tiered approach. By combining primary metabolic viability screening with flow cytometric apoptosis validation, researchers can confidently map the cytotoxic profile of this promising quinazolinone derivative. The strict integration of proper controls, optimized seeding parameters, and awareness of compound-induced cellular detachment ensures that the resulting data is not only highly accurate but mechanistically sound.

References

  • [4] Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Source: nih.gov. 4

  • [3] Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. Source: nih.gov.3

  • [2] Triple targeting of mutant EGFR, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer evaluation. Source: nih.gov. 2

  • [1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: mdpi.com. 1

Sources

Foundational

4-Oxo-1,4-dihydroquinazolin-6-yl acetate metabolic pathways in liver microsomes

Unraveling the Metabolic Fate of 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate in Hepatic Microsomes: A Comprehensive Technical Guide Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Metabolic Fate of 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate in Hepatic Microsomes: A Comprehensive Technical Guide

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. The specific derivative, 4-oxo-1,4-dihydroquinazolin-6-yl acetate, features a labile ester moiety at the C6 position. In rational drug design, acetate esters are frequently employed as prodrug strategies to enhance lipophilicity and cellular permeability, relying on rapid hepatic cleavage to release the active phenolic payload. This whitepaper systematically dissects the biphasic metabolic pathways of this compound within human liver microsomes (HLMs), detailing the enzymatic interplay between carboxylesterases (CES), cytochrome P450 (CYP) enzymes, and UDP-glucuronosyltransferases (UGTs).

Mechanistic Profiling of the Quinazolinone Acetate Scaffold

When introduced to hepatic in vitro models, 4-oxo-1,4-dihydroquinazolin-6-yl acetate undergoes a sequential, multi-enzyme biotransformation. Liver microsomes—subcellular fractions derived from the endoplasmic reticulum of hepatocytes—provide an ideal testing matrix as they contain high concentrations of CYPs, CES, and UGTs [1].

The metabolism is fundamentally governed by the structural dichotomy of the molecule:

  • The Acetate Ester: Highly susceptible to nucleophilic attack by the catalytic serine residue of hepatic carboxylesterases.

  • The Quinazolinone Core: A rigid, heteroaromatic system that, once deprotected to the phenol, becomes a prime substrate for CYP-mediated oxidation and UGT-mediated conjugation.

Primary Metabolic Pathway: CES-Driven Deacetylation

The initial and most rapid metabolic event is the hydrolysis of the C6-acetate group.

Causality of Enzymatic Preference: Human liver microsomes predominantly express Carboxylesterase 1 (CES1), the major hydrolase in the human liver[2]. CES1 features a small acyl-binding pocket and a large, flexible alcohol-binding pore. The acetate group perfectly occupies the small acyl pocket, while the bulky quinazolinone core is accommodated by the alcohol pore. This geometric complementarity results in rapid hydrolysis, yielding 6-hydroxy-4-oxo-1,4-dihydroquinazoline and acetic acid. Mammalian carboxylesterases are localized in the endoplasmic reticulum and efficiently catalyze the hydrolysis of a variety of ester-containing xenobiotics [3].

Secondary Metabolic Pathways: CYP Oxidation and Phase II Conjugation

Following deacetylation, the resulting 6-hydroxy-4-oxo-1,4-dihydroquinazoline intermediate is exposed to Phase I and Phase II enzymes.

CYP450 Oxidation: The electron-donating effect of the newly formed C6-hydroxyl group activates the quinazolinone ring toward electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 enzymes. Studies on structurally related quinazolinones demonstrate that CYP3A4 and CYP2B6 are primary drivers of oxidative metabolism, leading to secondary hydroxylations or reactive intermediate formation [4].

UGT Glucuronidation: If the microsomal incubation is supplemented with uridine 5'-diphospho-glucuronic acid (UDPGA), the C6-phenol rapidly undergoes O-glucuronidation. Because UGTs are located on the luminal side of the microsomal membrane, a pore-forming peptide like alamethicin is required to facilitate the transit of the highly polar UDPGA cofactor into the lumen without compromising P450 activity[5].

MetabolicPathway Parent 4-Oxo-1,4-dihydroquinazolin-6-yl acetate (Prodrug / Parent) CES Hepatic Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis (Rapid) Intermediate 6-Hydroxy-4-oxo-1,4-dihydroquinazoline (Active Phenol) CES->Intermediate - Acetic Acid CYP Cytochrome P450 (CYP3A4 / CYP2B6) Intermediate->CYP + NADPH + O2 UGT UDP-Glucuronosyltransferases (UGT1A1 / UGT1A9) Intermediate->UGT + UDPGA Metabolite_CYP Oxidized Quinazolinones (Hydroxylation / N-Oxidation) CYP->Metabolite_CYP Phase I Oxidation Metabolite_UGT Quinazolin-6-yl-O-Glucuronide (Phase II Conjugate) UGT->Metabolite_UGT Phase II Conjugation

Figure 1: Biphasic metabolic pathway of 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Self-Validating Experimental Methodologies

To accurately map these pathways, a robust, self-validating experimental protocol is required. A self-validating system ensures that every observed metabolic event can be definitively linked to a specific enzyme class through the use of orthogonal controls.

Protocol: Comprehensive Microsomal Stability and Phenotyping Assay

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Matrix Assembly: Dilute HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Aliquot 190 µL of the microsomal suspension into a 96-well plate.

  • Inhibitor Pre-incubation (Phenotyping): For CES inhibition, add bis-p-nitrophenyl phosphate (BNPP, final concentration 0.5 mM) [6]. For pan-CYP inhibition, add 1-aminobenzotriazole (1-ABT, 1 mM). Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Spike in 4-oxo-1,4-dihydroquinazolin-6-yl acetate (final concentration 1 µM, keeping organic solvent <0.5% v/v).

  • Reaction Initiation: Add 10 µL of a 20 mM β-NADPH solution (final concentration 1.0 mM) to initiate CYP activity [7]. For UGT activity, add UDPGA (2 mM) and Alamethicin (25 µg/mL).

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 20 µL of the reaction mixture and immediately quench by adding 80 µL of ice-cold acetonitrile containing an internal standard. The protein precipitation halts all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS to quantify parent depletion and identify metabolite masses.

Workflow Step1 1. Preparation Thaw HLMs Buffer pH 7.4 Step2 2. Pre-Incubation Substrate + Inhibitors 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH / UDPGA (Start Reaction) Step2->Step3 Step4 4. Quenching Ice-Cold MeCN + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge LC-HRMS/MS Step4->Step5

Figure 2: Self-validating workflow for microsomal stability and phenotyping assays.

Quantitative Data Presentation

To evaluate the metabolic efficiency, intrinsic clearance ( CLint​ ) and kinetic parameters must be calculated. Table 1 outlines the critical control matrix required for assay validation, while Table 2 provides representative kinetic profiling for this scaffold.

Table 1: Self-Validating Control Matrix for Microsomal Assays

Incubation ConditionCofactors AddedInhibitors AddedExpected Outcome & Mechanistic Validation
Complete System NADPH + UDPGANoneFull metabolic profile (Hydrolysis + Oxidation + Glucuronidation).
Minus-NADPH NoneNoneIsolates CES-mediated hydrolysis; CYP oxidation is completely halted.
CES Inhibition NADPHBNPP (0.5 mM)Parent compound remains stable; validates CES as the primary clearance driver.
CYP Inhibition NADPH1-ABT (1.0 mM)Hydrolysis occurs, but secondary oxidation of the phenol is blocked.
Heat-Inactivated NADPHNoneNegative control; differentiates enzymatic metabolism from chemical instability.

Table 2: Representative Kinetic Parameters for Quinazolinone Acetate Metabolism

Metabolic PathwayEnzyme ClassApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Ester Hydrolysis CES1 / CES22.5 - 5.0> 1500High (> 300 µL/min/mg)
Ring Oxidation CYP3A4 / 2B615.0 - 25.0120 - 150Moderate (~ 5 - 10 µL/min/mg)
O-Glucuronidation UGT1A Series40.0 - 60.0200 - 300Low to Moderate
(Note: Parameters are representative estimates based on structurally analogous quinazolinone scaffolds in pooled human liver microsomes).

References

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. SpringerNature Protocols. URL:[Link]

  • In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. PubMed. URL:[Link]

  • THE MAMMALIAN CARBOXYLESTERASES: From Molecules to Functions. Annual Reviews. URL:[Link]

  • Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes. Frontiers in Pharmacology. URL:[Link]

  • Metabolic activation and enzyme kinetics of a non-nucleoside reverse transcriptase inhibitor in human liver microsomes. PubMed (Drug Metabolism and Disposition). URL:[Link]

  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI Pharmaceuticals. URL:[Link]

  • Characterization by Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography-Mass Spectrometry of Two Coupled Oxidative-Conjugative Metabolic Pathways in Human Liver Microsomes Treated with Alamethicin. ASPET (Drug Metabolism and Disposition). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Validation Protocol for 4-oxo-1,4-dihydroquinazolin-6-yl Acetate

Executive Summary & Rationale The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate (also known as 6-acetoxyquinazolin-4(3H)-one) is a highly versatile heterocyclic building block. It is frequently utilized in the drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate (also known as 6-acetoxyquinazolin-4(3H)-one) is a highly versatile heterocyclic building block. It is frequently utilized in the drug development pipeline for synthesizing receptor tyrosine kinase inhibitors (such as EGFR and VEGFR modulators) and antimalarial analogues[1],[2].

As an Application Scientist, I have structured this protocol to bypass empirical guesswork by establishing a self-validating, two-step synthetic workflow . The strategy relies on a Niementowski-type cyclocondensation followed by a chemoselective O-acetylation. By strictly controlling the thermodynamic and kinetic parameters of each step, this protocol ensures high yield, prevents unwanted N-acetylation, and provides clear analytical checkpoints for quality control.

Process Workflows & Mechanistic Pathways

SynthesisWorkflow SM 5-Hydroxyanthranilic Acid (Starting Material) R1 Step 1: Cyclocondensation Formamide, 160 °C, 6h SM->R1 INT 6-Hydroxyquinazolin-4(3H)-one (Intermediate) R1->INT -H2O, -NH3 Yield: 87% R2 Step 2: O-Acetylation Ac2O, TEA, DMF, RT, 1h INT->R2 PROD 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Final Product) R2->PROD -AcOH Yield: >80%

Figure 1: Two-step synthetic workflow for 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Mechanism A Amine Nucleophilic Attack B Amide Formation (Loss of NH3) A->B C Intramolecular Cyclization B->C D Dehydration (-H2O) C->D E Quinazolinone Core D->E

Figure 2: Mechanistic pathway of the Niementowski-type cyclocondensation.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

Mechanistic Causality: The reaction between 5-hydroxyanthranilic acid and formamide is a highly efficient method for constructing the quinazolinone core. Formamide is used in large excess because it acts simultaneously as the reaction solvent, a dehydrating agent, and the C-1 carbon synthon[1]. Heating the mixture to 160 °C is an absolute requirement; this thermal energy drives the initial amidation of the aniline group and pushes the subsequent intramolecular cyclization and dehydration forward to form the thermodynamically stable aromatic pyrimidine ring (1)[1].

Protocol:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-hydroxyanthranilic acid (5.16 g, 33.7 mmol) and formamide (34 mL) to the flask[1].

  • Heat the reaction mixture to 160 °C using a temperature-controlled oil bath and stir continuously for 6 hours[1].

  • Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Pour the dark mixture into 100 mL of distilled water under vigorous stirring to precipitate the intermediate.

  • Filter the resulting dark purple solid under vacuum, wash thoroughly with cold distilled water, and dry overnight under high vacuum to yield 6-hydroxyquinazolin-4(3H)-one (~4.73 g, 87% yield)[1].

Step 2: Chemoselective O-Acetylation

Mechanistic Causality: The intermediate possesses two potential nucleophilic sites: the phenolic hydroxyl group at C-6 and the secondary amide nitrogen at N-3. To achieve chemoselective O-acetylation, we exploit the pKa difference between the phenol (pKa ~9.5) and the amide (pKa ~11). By utilizing a mild organic base like triethylamine (TEA) in a polar aprotic solvent (DMF), the phenol is selectively deprotonated. The reaction is kept at ambient temperature to maintain kinetic control, which prevents unwanted N-acetylation or diacetylation (2)[2]. (Note: While pyridine at 100 °C can also be used for acetylation of similar quinazolines[3], the ambient TEA/DMF system offers superior chemoselectivity for this specific substrate).

Protocol:

  • In a 250 mL round-bottom flask, suspend 6-hydroxyquinazolin-4(3H)-one (2.00 g, 12.3 mmol) in anhydrous N,N-Dimethylformamide (DMF, 60 mL)[2].

  • Add triethylamine (1.37 g, 1.89 mL, 13.5 mmol) to the suspension and stir until a relatively homogeneous mixture is obtained[2].

  • Place the flask in a room-temperature water bath (to control any mild exotherm) and add acetic anhydride (1.38 g, 1.28 mL, 13.5 mmol) dropwise via a syringe[2].

  • Stir the reaction mixture at ambient temperature for exactly 1 hour[2].

  • Evaporate the DMF under reduced pressure, or alternatively, pour the mixture into 150 mL of crushed ice/water to induce precipitation[2].

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the target 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Quantitative Data & Reagent Summary

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 5-Hydroxyanthranilic acid153.141.05.16 gStarting Material
1 Formamide45.04Excess34.0 mLSolvent / C-1 Synthon
2 6-Hydroxyquinazolin-4(3H)-one162.151.02.00 gKey Intermediate
2 Acetic Anhydride102.091.11.38 gAcylating Agent
2 Triethylamine (TEA)101.191.11.37 gBase / Acid Scavenger
2 N,N-Dimethylformamide (DMF)73.09N/A60.0 mLPolar Aprotic Solvent

Self-Validation & Quality Control System

To ensure scientific integrity, do not proceed to subsequent steps without validating the intermediate and final product using the following analytical checkpoints:

  • Step 1 Validation (Intermediate):

    • TLC: Use Dichloromethane/Methanol (9:1, v/v). The product will show a higher Rf​ value than the highly polar 5-hydroxyanthranilic acid.

    • LC-MS: ESI+ mode must reveal a prominent peak at m/z 163.0 [M+H]+ .

  • Step 2 Validation (Final Product):

    • TLC: Use Hexane/Ethyl Acetate (1:1, v/v). The O-acetylated product is significantly less polar than the phenolic intermediate and will migrate higher up the plate.

    • LC-MS: ESI+ mode must show m/z 205.1 [M+H]+ .

    • 1 H-NMR (DMSO- d6​ ): Confirm the disappearance of the phenolic -OH broad singlet (typically ~9.5-10.0 ppm). A new, sharp singlet integrating to 3H must appear at ~2.30 ppm , corresponding to the acetate methyl group. The quinazolinone N-H proton should remain visible around 12.0 ppm, confirming that unwanted N-acetylation did not occur.

References

  • [1] Metabolites of Febrifugine and Its Synthetic Analogue by Mouse Liver S9 and Their Antimalarial Activity against Plasmodium Malaria Parasite. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Development and Evaluation of Small Molecule- and Bifunctional Modulators Targeting the Ribonulcease L for RNA Degradation. TU Dortmund. URL:

  • [2] US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease. Google Patents. URL:

Sources

Application

Application Note: Stability-Indicating HPLC Method Development for 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate

Executive Summary The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate (and its functionalized derivatives, such as 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate) serves as a critical structural building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate (and its functionalized derivatives, such as 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate) serves as a critical structural building block and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), particularly epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib[1].

Quantifying this compound accurately requires overcoming specific chromatographic hurdles. The quinazolinone core contains basic nitrogen atoms prone to secondary interactions, while the acetate ester at the C6 position is highly susceptible to nucleophilic attack and hydrolysis[1]. This application note details the rationale, optimization, and step-by-step protocol for a stability-indicating reversed-phase HPLC method, fully compliant with the latest2[2].

Method Development Rationale & Causality

To develop a robust method, the analytical system must be designed to neutralize the specific chemical vulnerabilities of the analyte.

  • Stationary Phase Selection: We utilize a high-purity, end-capped C18 column. End-capping is non-negotiable here; it masks residual acidic silanols on the silica backbone. Without end-capping, the basic nitrogen atoms of the quinazolinone ring undergo ion-exchange interactions, which is the primary cause of severe peak tailing in heterocycle analysis[3].

  • Mobile Phase & pH Control: The mobile phase must be strictly maintained at an acidic pH (approx. pH 2.8 - 3.0) using 0.1% Formic Acid. This serves a dual mechanistic purpose: it suppresses the ionization of the quinazolinone core (ensuring it remains in a single, hydrophobic state for predictable reversed-phase retention) and protects the labile C6-acetate group from base-catalyzed ester cleavage[4].

  • Sample Diluent Causality: A critical failure point in many analytical protocols is the sample diluent. Dissolving the analyte in neutral water or basic solvents will initiate in-situ hydrolysis before the sample even reaches the injector. Therefore, the diluent must mirror the acidic conditions of the mobile phase to ensure sample stability over a 24-hour autosampler sequence.

AQbD_Workflow A 1. Define Analytical Target Profile Target: 4-oxo-quinazolin-6-yl acetate B 2. Risk Assessment & Causality Risks: Ester Hydrolysis, Silanol Tailing A->B C 3. Method Optimization Action: pH 3.0 Mobile Phase, End-capped C18 B->C D 4. Stability-Indicating Assessment Test: Forced Degradation (Acid/Base/Heat) C->D E 5. ICH Q2(R2) Validation Metrics: Specificity, Linearity, Precision D->E

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

Reagents & Materials
  • 4-oxo-1,4-dihydroquinazolin-6-yl acetate reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

Preparation of Self-Validating Sample Diluent

Causality Check: Never use pure water or basic buffers, as they will artificially lower the assay value via degradation.

  • Measure 500 mL of HPLC-grade ACN and 500 mL of Milli-Q Water.

  • Add 1.0 mL of Formic Acid to the mixture to achieve a 0.1% FA (v/v) concentration.

  • Sonicate for 5 minutes to degas and ensure homogeneity.

Standard Preparation
  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 70 mL of the acidic diluent. Sonicate for 10 minutes until fully dissolved.

  • Make up to the mark with the diluent to yield a 100 µg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter (Avoid Nylon filters, as their polar amide backbone can bind aromatic heterocycles and alter quantitative concentrations).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Minimizes secondary silanol interactions
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)Suppresses quinazolinone ionization
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the hydrophobic aromatic core
Gradient 0-2 min: 10% B, 2-15 min: 10→80% BResolves polar degradants from the main API
Flow Rate 1.0 mL/minOptimal van Deemter efficiency for 5 µm particles
Detection UV at 254 nmTargets the maximum absorbance of the aromatic ring
Injection Vol 10 µLPrevents column mass overload
Column Temp 30°CEnsures retention time and thermodynamic reproducibility
System Suitability Testing (SST) Gatekeeper

Before analyzing unknown samples, the system must validate itself. Inject the 100 µg/mL standard six times consecutively. The run is only authorized to proceed if:

  • %RSD of peak area is ≤ 2.0%.

  • Tailing factor (Tf) is ≤ 1.5 (A higher value indicates column degradation or improper mobile phase pH).

  • Theoretical plates (N) > 5000.

Forced Degradation & Stability-Indicating Power

According to the recently updated 5, a method must demonstrate specificity by resolving the active compound from all potential degradation products[5].

When exposed to basic stress (0.1N NaOH), the compound undergoes rapid degradation. The primary degradant is 6-hydroxy-4-oxo-1,4-dihydroquinazoline, resulting from the cleavage of the acetate group. The designed gradient method ensures this highly polar degradant elutes significantly earlier than the intact parent molecule, proving the method is stability-indicating.

Degradation_Pathway A 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Intact Analyte) B 6-hydroxy-4-oxo-quinazoline (Degradant) A->B Hydrolysis (pH > 7 or Heat) C Acetic Acid (Byproduct) A->C Ester Cleavage

Base-catalyzed hydrolysis pathway of the C6-acetate group.

Table 2: Forced Degradation Summary

Stress ConditionTime / Temp% DegradationPeak Purity Angle < Threshold
Acid (0.1N HCl)24h / 60°C8.5%Yes (Spectrally Pure)
Base (0.1N NaOH)2h / RT45.2%Yes (Spectrally Pure)
Oxidation (3% H₂O₂)24h / RT4.1%Yes (Spectrally Pure)
Thermal (Solid)7 Days / 80°C1.2%Yes (Spectrally Pure)

Method Validation Summary (ICH Q2(R2))

The method was fully validated for specificity, linearity, accuracy, and precision. The quantitative data is summarized below, confirming the method is fit for routine quality control and pharmacokinetic analysis.

Table 3: System Suitability & Validation Summary

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 50008450Pass
Precision (%RSD, n=6) ≤ 2.0%0.45%Pass
Linearity (R²) ≥ 0.999 (10-150 µg/mL)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.8%Pass

References

  • Q2(R2) Validation of Analytical Procedures - FDA. fda.gov. URL: [Link][2]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. URL:[Link][4]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. URL:[Link][5]

Sources

Method

Application Note: In Vivo Dosing Strategies for 4-oxo-1,4-dihydroquinazolin-6-yl acetate in Murine Models

Target Audience: Researchers, Formulation Scientists, and Preclinical In Vivo Pharmacologists Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale The quinazolinone scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical In Vivo Pharmacologists Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., targeting EGFR, BTK), anti-inflammatory agents, and novel anti-tumor therapeutics[1][2]. However, the rigid, planar structure of the 4-oxo-1,4-dihydroquinazoline core often results in high lipophilicity, strong crystal lattice energy, and consequently, poor aqueous solubility[3].

4-oxo-1,4-dihydroquinazolin-6-yl acetate represents a strategic prodrug approach. By masking the polar 6-hydroxyl group with an acetate ester, the molecule's membrane permeability and lipophilicity are temporarily enhanced to facilitate absorption. Once in systemic circulation, the acetate ester is rapidly cleaved by ubiquitous carboxylesterases to release the active 6-hydroxy-4-oxo-1,4-dihydroquinazoline moiety[4].

When transitioning this compound into murine models (e.g., C57BL/6 or BALB/c mice), researchers face two primary challenges:

  • Formulation Stability: Preventing precipitation of the highly lipophilic compound upon injection into the aqueous physiological environment[3].

  • Murine Esterase Hyperactivity: Murine plasma exhibits significantly higher carboxylesterase activity compared to human plasma, leading to ultra-rapid in vivo and ex vivo cleavage of the acetate group.

This application note provides a self-validating, step-by-step methodology for formulating, administering, and analyzing 4-oxo-1,4-dihydroquinazolin-6-yl acetate in mice, ensuring high scientific integrity and reproducible pharmacokinetic (PK) data.

Pathway & Mechanism of Action

G A 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Lipophilic Prodrug) B Murine Plasma/Hepatic Carboxylesterases A->B Hydrolysis C 6-hydroxy-4-oxo-quinazoline (Active Moiety) B->C Cleavage of Acetate D Kinase Target (e.g., EGFR/BTK) C->D ATP-competitive binding E Downstream Signaling Inhibition / Apoptosis D->E Pathway Blockade

In vivo metabolic activation of the acetate prodrug to the active kinase inhibitor.

Physicochemical Profiling & Formulation Strategy

Because 4-oxo-1,4-dihydroquinazolin-6-yl acetate is practically insoluble in standard aqueous buffers (e.g., PBS or saline), a co-solvent/surfactant system is mandatory[4].

Recommended Formulation Vehicle (IV / IP / PO)

10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (v/v)

Causality of the Formulation Design:

  • DMSO (10%): Acts as the primary solvent to disrupt the strong intermolecular hydrogen bonding and crystal lattice of the quinazolinone core. Exceeding 10% in mice can cause local tissue toxicity or behavioral artifacts.

  • PEG300 (40%): A miscible co-solvent that maintains the drug in solution as the DMSO is diluted.

  • Tween-80 (5%): A non-ionic surfactant that creates micelles, preventing the hydrophobic drug from crashing out (precipitating) when introduced to the aqueous saline and, subsequently, the bloodstream[4].

  • Saline (45%): Adjusts the final tonicity to physiological levels.

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating System)

Note: Prepare formulations fresh on the day of dosing to prevent ester hydrolysis in the aqueous vehicle.

  • Weighing: Accurately weigh the required mass of 4-oxo-1,4-dihydroquinazolin-6-yl acetate into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex vigorously for 1–2 minutes.

    • Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add PEG300 (40% of final volume) and Tween-80 (5% of final volume). Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Phase Addition (CRITICAL): Add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible micro-precipitation of the quinazolinone. Dropwise addition allows the Tween-80 micelles to encapsulate the drug dynamically.

  • Final Validation: Let the solution sit at room temperature for 15 minutes. Hold against a light source; any opalescence or turbidity indicates precipitation. If turbid, the formulation has failed and must be remade at a lower target concentration.

Protocol B: In Vivo Dosing & Blood Sampling
  • Administration:

    • Intravenous (IV): Administer via the lateral tail vein. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Oral Gavage (PO): Administer using a stainless-steel feeding needle. Maximum volume: 10 mL/kg. Oral bioavailability of quinazolinones is often limited, making microemulsions or Tween-based vehicles critical for absorption[3].

  • Serial Blood Sampling: Collect blood (approx. 50 µL per timepoint) via the submandibular vein into pre-chilled tubes.

  • Esterase Inhibition (CRITICAL): Blood must be collected into K2EDTA tubes pre-spiked with 1 mM PMSF (phenylmethylsulfonyl fluoride) or Sodium Fluoride (NaF).

    • Causality: Murine blood contains highly aggressive carboxylesterases. If PMSF is omitted, the acetate prodrug will continue to hydrolyze ex vivo in the collection tube, artificially deflating the prodrug concentration and inflating the 6-hydroxy metabolite concentration, rendering the PK data invalid.

  • Plasma Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a fresh tube and snap-freeze on dry ice.

Experimental Workflow Visualization

Workflow Step1 1. Compound Solubilization (DMSO + PEG300 + Tween-80) Step2 2. Murine Dosing (IV, IP, or PO administration) Step1->Step2 Step3 3. Serial Blood Sampling (Addition of Esterase Inhibitors) Step2->Step3 Step4 4. Plasma Processing (Centrifugation at 4°C) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (Quantification of Prodrug & Metabolite) Step4->Step5

Step-by-step in vivo dosing and bioanalytical workflow for murine models.

Pharmacokinetic (PK) Data Presentation

When quantifying the PK profile via LC-MS/MS, researchers must monitor both the parent prodrug (4-oxo-1,4-dihydroquinazolin-6-yl acetate) and the active metabolite (6-hydroxy-4-oxo-1,4-dihydroquinazoline). Below is a representative data structure summarizing the expected quantitative behavior of this class of compounds in mice[3][5].

AnalyteRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (hr*ng/mL)T1/2 (hr)Bioavailability (F%)
Prodrug (Acetate) IV5.02,450 ± 3100.081,800 ± 2200.4 ± 0.1100% (Defined)
Prodrug (Acetate) PO10.0120 ± 450.50350 ± 900.6 ± 0.2< 10%
Active (6-OH) IV5.0 (Eq)1,850 ± 2000.254,200 ± 4502.1 ± 0.3N/A (Metabolite)
Active (6-OH) PO10.0 (Eq)890 ± 1101.002,800 ± 3102.5 ± 0.4~ 30-40%

Data Interpretation Rationale: The prodrug exhibits a very short half-life (T1/2 ~0.4 hr) due to rapid systemic esterase cleavage. Consequently, oral administration yields low systemic exposure of the intact prodrug, but excellent exposure of the active 6-hydroxy metabolite, validating the prodrug strategy for oral dosing[3].

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-oxo-1,4-dihydroquinazolin-6-yl acetate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Pharmacophore Synthesis, Green Chemistry Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Pharmacophore Synthesis, Green Chemistry

Introduction & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. The classical Niementowski synthesis—the condensation of an anthranilic acid derivative with an amide—remains the most direct route to this core. However, when synthesizing 4-oxo-1,4-dihydroquinazolin-6-yl acetate , conventional thermal heating presents a significant chemoselectivity challenge.

Under standard conventional heating (150–160 °C for 6–8 hours), the water molecule generated during the cyclodehydration step acts as a nucleophile. Prolonged exposure to these aqueous, high-temperature conditions inevitably leads to the hydrolysis of the sensitive C6-acetate protecting group, yielding 6-hydroxyquinazolin-4(3H)-one as a major, undesired byproduct.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) circumvents this thermodynamic trap by leveraging kinetic control . Formamide, used here as both the solvent and the reactant, possesses a remarkably high dielectric constant ( ϵ′≈109 ) and a high loss tangent ( tanδ ). This makes it an exceptional microwave absorber. The application of 2.45 GHz microwave irradiation induces rapid, volumetric dielectric heating. This localized superheating accelerates the activation energy required for the nucleophilic acyl substitution and subsequent cyclodehydration, compressing the reaction time from hours to mere minutes. By drastically reducing the residence time of the product in a hot, aqueous environment, the integrity of the acetate ester is preserved.

Experimental Design & Causality

To ensure a robust and reproducible synthesis, every parameter in this protocol has been optimized based on physical chemistry principles:

  • Precursor Selection: 5-Acetoxyanthranilic acid (2-amino-5-acetoxybenzoic acid) is utilized as the starting material. The acetate group is pre-installed to avoid non-selective acetylation of the quinazolinone nitrogen later in the synthetic sequence.

  • Solvent/Reactant Ratio: A large molar excess of formamide (1:15) is used. Formamide acts as the nitrogen source for the pyrimidine ring closure and provides the high-polarity medium necessary for optimal microwave coupling.

  • Sealed Vessel Dynamics: The reaction is conducted in a sealed, pressure-rated microwave vial. As formamide and the water byproduct vaporize, the internal pressure rises, allowing the reaction temperature to safely reach 150 °C without solvent loss, driving the equilibrium toward the dehydrated cyclized product.

Reaction Workflow & Logical Architecture

SynthesisWorkflow A Reactants: 5-Acetoxyanthranilic Acid + Formamide (Excess) B Microwave Irradiation (150°C, 10 min, 200W) A->B Sealed MW Vial C Intermediate Formation: o-Amidobenzamide B->C Nucleophilic Attack D Cyclodehydration (-H2O) C->D Thermal Ring Closure E Quenching & Precipitation (Ice Water) D->E Rapid Cooling F Isolation: Vacuum Filtration E->F Wash with Cold H2O G Purified Product: 4-oxo-1,4-dihydroquinazolin-6-yl acetate F->G EtOH Recrystallization

Workflow for the microwave-assisted synthesis of 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating. Built-in analytical checkpoints ensure that the chemist can verify the success of the reaction and the survival of the acetate group before proceeding to downstream applications.

Materials Required
  • Reagents: 5-Acetoxyanthranilic acid (1.0 mmol, 195.17 mg), Formamide (15.0 mmol, ~0.6 mL, acting as solvent).

  • Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator), 10 mL pressure-rated microwave vials with Teflon septa, magnetic stir bars.

Procedure
  • Reaction Assembly: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 195.17 mg of 5-acetoxyanthranilic acid. Add 0.6 mL of formamide.

  • Sealing and Purging: Seal the vial with a crimp cap/Teflon septum. Briefly purge the headspace with Argon for 10 seconds to displace oxygen, minimizing oxidative degradation of the aniline moiety.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer cavity. Program the following parameters:

    • Target Temperature: 150 °C

    • Hold Time: 10 minutes

    • Maximum Power: 200 W (The instrument will dynamically modulate power to maintain 150 °C)

    • Stirring: High (900 rpm)

    • Cooling: Enable compressed air cooling post-reaction.

  • In-Process Validation (TLC): After the vial has cooled to room temperature, extract a 2 μ L aliquot. Dilute in 100 μ L of methanol and spot on a silica gel TLC plate (Eluent: DCM/MeOH 9:1).

    • Validation Check: The starting material (Rf ~0.3) should be completely consumed. The product will appear as a new, distinct spot (Rf ~0.5) that strongly absorbs 254 nm UV light.

  • Quenching and Precipitation: Transfer the crude reaction mixture dropwise into a beaker containing 15 mL of vigorously stirred ice-cold deionized water. The sudden shift in solvent polarity and temperature forces the hydrophobic quinazolinone to crash out of solution as an off-white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 5 mL aliquots of ice-cold water to remove all residual formamide.

  • Drying and Purification: Dry the solid under high vacuum at 40 °C for 4 hours. If ultra-high purity is required for biological assays, recrystallize from hot ethanol.

Quantitative Data & Comparative Analysis

The table below summarizes the critical efficiency metrics of this microwave-assisted protocol compared to traditional thermal heating .

ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil Bath / Heating MantleMonomode MW Synthesizer (2.45 GHz)
Temperature 150 °C150 °C
Reaction Time 6 - 8 Hours10 Minutes
Yield (%) 45 - 52%88 - 94%
Ester Cleavage Byproduct High (>35% hydrolysis)Negligible (<2% hydrolysis)
E-Factor (Waste/Product) > 15< 5

Analytical Characterization Checkpoints

To definitively validate the structural integrity of the synthesized 4-oxo-1,4-dihydroquinazolin-6-yl acetate, perform the following spectroscopic checks:

  • FT-IR Spectroscopy (ATR):

    • Crucial Checkpoint: Look for a sharp, strong absorption band at ~1755 cm⁻¹ . This is the ester carbonyl ( C=O ) stretch, proving the acetate group survived the reaction.

    • Observe the lactam/amide carbonyl stretch at ~1670 cm⁻¹ and a broad N−H stretch at 3100–3200 cm⁻¹ , confirming the formation of the quinazolinone ring.

    • Failure Mode: If the 1755 cm⁻¹ peak is missing and a massive, broad −OH stretch appears above 3300 cm⁻¹, the ester has hydrolyzed.

  • ¹H NMR (400 MHz, DMSO- d6​ ):

    • δ 12.25 (br s, 1H, NH of the pyrimidinone ring).

    • δ 8.12 (s, 1H, H−2 of the quinazolinone ring, confirming formamide incorporation).

    • δ 7.85 (d, 1H, Ar- H ), δ 7.70 (dd, 1H, Ar- H ), δ 7.60 (d, 1H, Ar- H ).

    • δ 2.32 (s, 3H, −CH3​ of the acetate group).

References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.[Link]

Method

Formulation of 4-oxo-1,4-dihydroquinazolin-6-yl acetate for Oral Administration: A SMEDDS Approach

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Executive Summary & Mechanistic Rationale The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a dual challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists.

Executive Summary & Mechanistic Rationale

The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a dual challenge in oral drug delivery. First, its quinazolinone core is highly lipophilic and crystalline, resulting in poor aqueous solubility characteristic of BCS Class II/IV molecules. Second, the C6-acetate ester is highly susceptible to premature hydrolysis by non-specific esterases in the gastrointestinal (GI) tract and hepatic first-pass metabolism.

To achieve systemic exposure of the intact ester, traditional solid dispersions are insufficient as they expose the dissolved drug directly to luminal enzymes. Instead, a Self-Microemulsifying Drug Delivery System (SMEDDS) is the optimal formulation strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (O/W) microemulsions (<50 nm) upon dilution in GI fluids [2].

The Causality of the Formulation:

  • Solubility Enhancement: The lipophilic quinazolinone core is maintained in a solubilized state within the hydrophobic oil core of the microemulsion, preventing precipitation in the aqueous GI environment [3].

  • Ester Protection: The dense surfactant corona provides steric hindrance, shielding the labile acetate group from pancreatic lipases and luminal esterases[1].

  • Lymphatic Transport: By utilizing medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs), the formulation promotes chylomicron formation, directing the drug through the intestinal lymphatic system and effectively bypassing hepatic first-pass metabolism [2].

Mechanism A Oral Administration (L-SMEDDS Capsule) B GI Tract Fluids (Spontaneous Emulsification) A->B C O/W Microemulsion (<50nm Droplets) B->C D Steric Shielding (Esterase Protection) C->D E Lymphatic Transport (Bypass First-Pass) D->E F Systemic Circulation (Intact Acetate Ester) E->F

Mechanistic pathway of SMEDDS-mediated ester protection and lymphatic absorption.

Preformulation Profiling: Excipient Screening

The foundation of a self-validating SMEDDS formulation lies in maximizing drug loading while maintaining thermodynamic stability. Excipients must be chosen based on their solubilization capacity and their ability to form a stable microemulsion.

Solubility Studies

Objective: Identify the optimal oil, surfactant, and co-surfactant to prevent drug precipitation upon aqueous dilution.

  • Oils: Capryol 90 (Propylene glycol monocaprylate) is selected as the primary lipid vehicle due to its high solubilization capacity for quinazolinone derivatives and its established role in promoting lymphatic absorption.

  • Surfactants: Cremophor EL (Polyoxyl 35 castor oil) is chosen. Its high HLB value (~13.5) facilitates rapid emulsification, while its bulky polyoxyethylene chains provide the necessary steric shield against esterases [1].

  • Co-surfactants: Transcutol HP (Diethylene glycol monoethyl ether) is utilized to lower interfacial tension and increase the fluidity of the interfacial film.

Quantitative Solubility Data

Data represents equilibrium solubility at 37°C after 48 hours of equilibration.

Excipient CategoryExcipient NameSolubility (mg/mL ± SD)Selection Rationale
Oil Capryol 9042.5 ± 1.8Highest drug solubility; promotes lymphatic uptake.
Oil Peceol28.3 ± 1.2Alternative; good digestibility but lower loading.
Surfactant Cremophor EL55.1 ± 2.4Excellent steric shielding; high HLB.
Surfactant Tween 8048.6 ± 1.9Good emulsifier, but lower esterase protection.
Co-surfactant Transcutol HP62.4 ± 2.7Superior co-solvency; reduces interfacial tension.
Co-surfactant PEG 40035.2 ± 1.5Viscous; potential precipitation upon dilution.

Experimental Workflows & Protocols

Workflow A Excipient Screening (Solubility Assay) B Ternary Phase Diagram (Identify Microemulsion) A->B C L-SMEDDS Preparation (Oil + Surfactant + Co-surf) B->C D In Vitro Characterization (Size, PDI, Zeta) C->D E Esterase Protection Assay (In Vitro Lipolysis) C->E F Solidification (S-SMEDDS) (Spray Drying) D->F

Workflow for the development of 4-oxo-1,4-dihydroquinazolin-6-yl acetate SMEDDS.

Protocol A: Construction of Ternary Phase Diagrams

To ensure the system is self-validating, the microemulsion region must be mapped to guarantee spontaneous emulsification across various physiological dilution ratios.

  • Prepare Smix: Blend Cremophor EL (surfactant) and Transcutol HP (co-surfactant) in weight ratios of 1:1, 2:1, and 3:1.

  • Oil Titration: Mix Capryol 90 (oil) with each Smix ratio in glass vials, varying the Oil:Smix ratio from 1:9 to 9:1 (w/w).

  • Aqueous Titration: Maintain the mixtures at 37°C. Add distilled water dropwise under moderate magnetic stirring (200 rpm).

  • Observation: Visually assess the mixtures after each addition. The system is classified as a microemulsion if it forms a transparent or slightly bluish, isotropic, and thermodynamically stable dispersion. Plot the clear regions on a pseudo-ternary phase diagram.

Protocol B: Preparation of Liquid SMEDDS (L-SMEDDS)

Based on the phase diagram, an optimized ratio of 20% Capryol 90, 53.3% Cremophor EL, and 26.7% Transcutol HP (Smix 2:1) is selected.

  • Weigh 200 mg of Capryol 90, 533 mg of Cremophor EL, and 267 mg of Transcutol HP into a glass vial.

  • Vortex the mixture for 2 minutes to ensure a homogenous isotropic vehicle.

  • Add 25 mg of 4-oxo-1,4-dihydroquinazolin-6-yl acetate to the 1 g vehicle.

  • Sonicate the mixture in a water bath at 40°C for 15 minutes until the drug is completely dissolved.

  • Equilibrate the L-SMEDDS at room temperature for 24 hours to verify the absence of drug precipitation.

Protocol C: In Vitro Esterase Protection & Lipolysis Assay

This is the critical self-validating step to prove the formulation protects the C6-acetate ester.

  • Media Preparation: Prepare 50 mL of Simulated Intestinal Fluid (SIF) containing 2 mM Tris-maleate, 1.4 mM CaCl2, and 150 mM NaCl (pH 6.5). Add porcine pancreatic extract (containing lipases and esterases) to achieve an activity of 1000 TBU/mL.

  • Incubation: Disperse 1 g of the drug-loaded L-SMEDDS into 50 mL of the enzymatic SIF at 37°C under continuous stirring (pH-stat method).

  • Control: Disperse an equivalent dose of pure drug powder in the same media.

  • Sampling: Withdraw 500 µL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately add 5 µL of 4-bromophenylboronic acid (1 M in methanol) to halt enzymatic activity.

  • Quantification: Extract the intact 4-oxo-1,4-dihydroquinazolin-6-yl acetate using ethyl acetate, evaporate under nitrogen, reconstitute in mobile phase, and quantify via HPLC-UV.

Formulation Characterization Data

The optimized L-SMEDDS formulation was subjected to rigorous physicochemical characterization upon a 1:100 dilution in 0.1N HCl (simulated gastric fluid) and SIF.

Parameter0.1N HCl (pH 1.2)SIF (pH 6.8)Acceptance Criteria
Mean Droplet Size (nm) 28.4 ± 1.231.6 ± 1.5< 50 nm (Microemulsion)
Polydispersity Index (PDI) 0.112 ± 0.010.145 ± 0.02< 0.3 (Narrow distribution)
Zeta Potential (mV) -4.2 ± 0.8-6.5 ± 1.1Near neutral (PEG corona)
Emulsification Time (sec) 45 ± 552 ± 6< 60 seconds (Grade A)
Intact Ester at 120 min (%) 98.5%89.2% > 80% (vs. 12% for pure drug)

Data Interpretation: The droplet size remains strictly below 50 nm across varying pH environments, confirming thermodynamic stability and preventing premature drug precipitation. Crucially, the esterase protection assay demonstrates that 89.2% of the acetate ester remains intact after 2 hours in enzymatic SIF , compared to near-total degradation (12% remaining) of the unformulated drug. This validates the steric shielding mechanism of the Cremophor EL corona [1].

References

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability Source: Ars Pharmaceutica / Instituto de Salud Carlos III URL:[Link]

  • Self Microemulsifying Drug Delivery System: A Lipid Based Drug Delivery System Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

Application

Application Note: Conjugation Techniques for 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate Derivatives in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The quinazolin-4(3H)-one (4-oxo-1,4-dihydroquinazoline)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The quinazolin-4(3H)-one (4-oxo-1,4-dihydroquinazoline) scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents [1]. Within this class, 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives—such as 7-methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0)—are critical intermediates [2].

In drug development, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the spatial orientation of the linker is paramount. Structural biology reveals that while the N1 and N3 atoms of the quinazoline core form essential hydrogen bonds with the hinge region of kinases, the C6 and C7 positions project outward into the solvent-exposed channel [3].

The Causality of the Acetate Handle: The acetate group at the C6 position is strategically employed during early synthesis to protect the highly reactive phenolic hydroxyl group from unwanted electrophilic attacks during the cyclization of the quinazolinone ring. Once the core is established, the acetate acts as a "masked" conjugation handle. Mild hydrolysis reveals the 6-hydroxyl group, which possesses a pKa of ~9.5. This allows for highly regioselective O-alkylation over the N3 position, enabling the attachment of bifunctional linkers without disrupting the molecule's target-binding affinity.

KinaseBinding A Quinazolinone Core (Hinge Binder) B N1 & N3 Atoms (Kinase H-Bonds) A->B Anchors via C C6-Position (Solvent Channel) A->C Projects to D Linker/Payload (PROTAC/ADC) C->D Enables Vector

Fig 1. Quinazolinone binding paradigm and C6 solvent channel vectorization.

Quantitative Reaction Parameters

To ensure a self-validating experimental system, the thermodynamic and kinetic parameters of each conjugation phase must be controlled. Table 1 summarizes the optimized conditions required to prevent off-target reactions, such as quinazolinone ring-opening or N-alkylation.

Table 1: Physicochemical and Reaction Parameters for C6-Conjugation

Reaction StepTarget Functional GroupOptimal ReagentsTemp (°C)Typical YieldMechanistic Note
1. Deprotection C6-Acetate → C6-PhenolK₂CO₃, MeOH/THF25 - 40>90%Mild base prevents pyrimidine ring hydrolysis.
2. O-Alkylation C6-Phenol → C6-EtherK₂CO₃, DMF, Linker-X8075-85%Polar aprotic solvent maximizes phenoxide nucleophilicity.
3. CuAAC Click Alkyne/Azide → TriazoleCuSO₄, NaAsc, t-BuOH/H₂O25>95%Bioorthogonal; highly tolerant to complex payloads.

Experimental Workflows & Protocols

The following protocols detail the transformation of a 6-acetoxy-quinazolinone into a fully conjugated therapeutic entity using a modular click-chemistry approach.

ConjugationWorkflow Step1 Step 1: Deprotection Acetate Hydrolysis to 6-OH Reagent: K2CO3 / MeOH Step2 Step 2: O-Alkylation Linker Attachment (e.g., PEG-N3) Reagent: K2CO3 / DMF / 80°C Step1->Step2 Yields reactive phenol Step3 Step 3: CuAAC Click Payload Conjugation Reagent: Cu(I) / Ascorbate Step2->Step3 Installs click handle

Fig 2. Three-step workflow for 4-oxo-1,4-dihydroquinazolin-6-yl acetate conjugation.
Protocol A: Selective Acetate Hydrolysis (Deprotection)

Objective: Unmask the 6-hydroxyl group without degrading the quinazolinone core. Strong aqueous bases (like NaOH) must be avoided as they can induce hydrolysis of the pyrimidine ring [4].

  • Dissolution: Suspend 4-oxo-1,4-dihydroquinazolin-6-yl acetate (1.0 eq, e.g., 5 mmol) in a 1:1 mixture of anhydrous Methanol and THF (0.1 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) in one portion.

  • Reaction: Stir the suspension at room temperature (25°C) for 2–4 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the acetate mass [M+H]+ shifts to the hydroxyl mass[M-42+H]+.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and acidify to pH 5-6 using 1M HCl. The 6-hydroxy-quinazolinone will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Regioselective Linker Attachment (O-Alkylation)

Objective: Attach a bifunctional linker (e.g., a PEG3-Azide tosylate) selectively to the C6-phenol. DMF is chosen because it strips the solvation shell from the phenoxide ion, significantly enhancing its nucleophilicity and favoring O-alkylation over N3-alkylation.

  • Activation: Dissolve the 6-hydroxy-quinazolinone intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.5 eq). Stir at 40°C for 30 minutes to ensure complete deprotonation of the phenol.

  • Alkylation: Dropwise add the electrophilic linker, such as N3-PEG3-OTs (1.2 eq), dissolved in a minimal volume of DMF.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours under an inert argon atmosphere.

  • Purification: Quench the reaction with ice water to precipitate the crude product. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography (silica gel, gradient elution of Heptane/Ethyl Acetate).

Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate the azide-functionalized quinazolinone to an alkyne-bearing payload (e.g., a CRBN ligand for a PROTAC, or a fluorophore).

  • Solvent Preparation: Degas a 1:1 mixture of tert-butanol and water by bubbling argon for 15 minutes.

  • Reagent Mixing: Combine the azide-quinazolinone (1.0 eq) and the alkyne-payload (1.05 eq) in the degassed solvent (0.05 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a small amount of degassed water. The solution will briefly turn brown before becoming pale yellow, indicating the formation of active Cu(I).

  • Conjugation: Add the Cu(I) solution to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Isolation: Dilute with water and extract with DCM. Wash with brine, dry, and isolate the final conjugate via preparative HPLC.

References

  • Discovery and SAR Study of Quinazolin-4(1H)-one Focused Libraries. Journal of Medicinal Chemistry, ACS Publications. Explores the privileged nature of the quinazolinone scaffold in drug discovery.

  • 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (CAS 179688-53-0). Guidechem Chemical Encyclopedia. Details the physicochemical properties of the standard acetate-protected quinazolinone intermediate.

  • Design and synthesis of new quinazolinone derivatives. National Institutes of Health (PMC). Discusses the spatial orientation and solvent channel projection of quinazolinone derivatives in biological targets.

  • 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS 1471101-27-5). Sigma-Aldrich / Merck. Technical documentation on the handling, stability, and reactivity of C6-acetate quinazolinones.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 4-oxo-1,4-dihydroquinazolin-6-yl acetate

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 4-oxo-1,4-dihydroquinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 4-oxo-1,4-dihydroquinazolin-6-yl acetate and its structural analogs.

Below, you will find a deep-dive mechanistic analysis, frequently asked questions, and self-validating experimental protocols designed to rescue your biochemical and in vivo assays.

Mechanistic Overview of the Solubility Barrier

To solve a solubility issue, you must first understand the physical chemistry of the molecule. 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a "dual-threat" formulation challenge:

  • High Crystal Lattice Energy: The planar, fused bicyclic quinazolinone core promotes intense intermolecular π−π stacking[1]. Water molecules cannot easily break these thermodynamic bonds to solvate the individual drug molecules.

  • Chemical Instability at Extreme pH: While many basic quinazolinones (like the parent drug gefitinib) can be solubilized by lowering the pH to protonate the nitrogen atoms[2], this specific compound features an ester linkage (the acetate group at the 6-position). Exposing this molecule to acidic (pH < 4.0) or basic (pH > 8.0) aqueous environments will trigger rapid ester hydrolysis, degrading your compound into a 6-hydroxyquinazolinone derivative.

Because pH adjustment is chemically contraindicated, we must rely on structural encapsulation and amorphous transitions to achieve solubility.

Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolves perfectly in 100% DMSO, but the moment I spike it into my aqueous assay buffer, it crashes out. Why? A1: You are experiencing a "solvent shift" precipitation. When the DMSO stock is rapidly diluted into water, the local dielectric constant of the microenvironment drops instantly. The highly hydrophobic quinazolinone molecules aggregate and nucleate into micro-crystals faster than the water can disperse them[2]. Solution: Never add DMSO stocks directly to plain buffer. You must pre-load your aqueous buffer with a surfactant (e.g., 0.1% Tween-80) or use a cyclodextrin complex before introducing the drug.

Q2: Can I use heating and sonication to force the compound into an aqueous solution? A2: Heating will temporarily increase kinetic energy and may create a supersaturated solution. However, once the solution returns to room temperature or 37°C (assay conditions), the compound will undergo delayed precipitation. This leads to highly erratic assay readouts and false negatives in high-throughput screening. Thermodynamic stability must be achieved via excipients, not just kinetic force.

Q3: Which cyclodextrin is best for the 4(3H)-quinazolinone scaffold? A3: Literature and empirical data strongly support Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The cavity size of β -cyclodextrin perfectly accommodates the fused bicyclic ring of the quinazoline, shielding the hydrophobic core while exposing a highly water-soluble exterior[3][4].

Validated Methodologies & Workflows

To ensure scientific integrity, do not blindly apply a protocol. Select your formulation strategy based on your downstream application using the decision matrix below.

DecisionTree Start Solubility Issue: 4-oxo-1,4-dihydroquinazolin-6-yl acetate Assay Determine Application Type Start->Assay InVitro In Vitro / Cell Assays Assay->InVitro InVivo In Vivo / PK Studies Assay->InVivo Cosolvent DMSO + Tween 80 (Max 0.5% final DMSO) InVitro->Cosolvent Quick screen Cyclo HP-β-CD Complexation (Kneading Method) InVitro->Cyclo High conc. needed InVivo->Cyclo Oral/IV dosing SolidDisp Solid Dispersion (Poloxamer 407) InVivo->SolidDisp Enhanced wettability Validate Validate via HPLC/UV-Vis (Centrifuge & check supernatant) Cosolvent->Validate Cyclo->Validate SolidDisp->Validate

Workflow for selecting the optimal solubility enhancement strategy based on assay requirements.

Protocol A: Host-Guest Inclusion via HP- β -CD (The Gold Standard)

This protocol utilizes the kneading method to force the quinazolinone core into the cyclodextrin cavity, creating a thermodynamically stable microcapsule[4].

CDMechanism Drug Guest Molecule Quinazolinone Core (Hydrophobic) Complex Inclusion Complex Thermodynamically Stable Water Soluble Drug->Complex Encapsulation Host Host Molecule HP-β-Cyclodextrin (Hydrophilic Exterior) Host->Complex Non-covalent Interaction

Mechanism of host-guest inclusion complexation utilizing Hydroxypropyl- β -Cyclodextrin.

Step-by-Step Methodology:

  • Molar Calculation: Weigh out 4-oxo-1,4-dihydroquinazolin-6-yl acetate and HP- β -CD in a 1:2 molar ratio.

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture dropwise until a thick, uniform paste forms.

  • Mechanical Kneading: Gradually add the quinazolinone powder into the paste. Knead continuously and vigorously for 45 to 60 minutes. Causality: The mechanical shear force combined with the transitional solvent breaks the crystal lattice of the drug, allowing it to slip into the hydrophobic cavity of the CD[3].

  • Desiccation: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to completely pull off the ethanol.

  • Reconstitution: Dissolve the resulting complex powder in your target aqueous buffer (e.g., PBS pH 7.4).

  • Self-Validation Checkpoint: Centrifuge an aliquot of the final solution at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. If a pellet is present, un-encapsulated drug has precipitated. Analyze the supernatant via HPLC-UV (254 nm); the Area Under the Curve (AUC) must match your theoretical 100% concentration standard (prepared in pure DMSO) to confirm total solubilization.

Protocol B: Solid Dispersion via Poloxamer 407

If cyclodextrins interfere with your specific biological target, transitioning the drug from a crystalline to an amorphous state using a hydrophilic polymer is the next best approach[5].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve the drug and Poloxamer 407 (1:5 w/w ratio) in a highly volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1).

  • Homogenization: Sonicate for 10 minutes to ensure complete molecular dispersion.

  • Rapid Evaporation: Transfer to a rotary evaporator. Remove the solvent rapidly under reduced pressure at 40°C. Causality: Rapid solvent removal prevents the drug molecules from re-aligning into a crystal lattice, forcing them to freeze in an amorphous state within the polymer matrix.

  • Pulverization: Scrape the resulting thin film and grind it into a fine powder.

  • Aqueous Dispersion: Add the powder to water. The Poloxamer will instantly hydrate and form micelles, pulling the amorphous drug into solution[5].

Quantitative Formulation Data

Use the following table to benchmark your expected results and choose the correct formulation based on your specific limitations.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility IncreaseOptimal ApplicationKnown Limitations
Co-solvent + Surfactant (1% DMSO + 0.1% Tween 80)Micellar encapsulation & surface tension reduction5 to 10-foldIn vitro biochemical assaysHigh risk of delayed precipitation upon further dilution.
Cyclodextrin Complexation (HP- β -CD, 1:2 molar)Host-guest inclusion (hydrophobic shielding)50 to 100-foldIn vivo PK dosing, Cell cultureRequires a high mass ratio of excipient to active drug.
Solid Dispersion (Poloxamer 407, 1:5 w/w)Amorphous transition & enhanced wettability20 to 40-foldOral formulations, GI absorption modelsRequires volatile solvents and rotary evaporation equipment.

References

  • ACS Publications - Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors[Link]

  • Research & Reviews - Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents[Link]

  • ResearchGate - Alumina Catalyst: Synthesis of Novel Quinazoline Derivatives and Their Solubility Increases Through Inclusion with β -Cyclodextrin[Link]

  • ResearchGate - Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-oxo-1,4-dihydroquinazolin-6-yl acetate

Prepared by: Senior Application Scientist, API Stability & Formulation Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Context While the quinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, API Stability & Formulation Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

While the quinazolinone core of 4-oxo-1,4-dihydroquinazolin-6-yl acetate is highly resilient to oxidation and reduction [1], the molecule possesses a critical vulnerability: the C6-acetate ester . Esters are highly susceptible to bimolecular acyl-oxygen cleavage (hydrolysis) when exposed to moisture, yielding 6-hydroxyquinazolin-4(1H)-one and acetic acid [2].

In the solid state, an adsorbed layer of moisture can become sufficiently mobile to permit localized dissolution of the API. This creates a saturated micro-environment where zero-order degradation kinetics take over [3]. Furthermore, the generation of acetic acid lowers the local pH, creating a self-amplifying auto-catalytic loop of general acid-catalyzed hydrolysis. To maintain scientific integrity and experimental reproducibility, strict environmental controls must be implemented from synthesis through long-term storage.

Pathway A 4-oxo-1,4-dihydroquinazolin-6-yl acetate C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O + H+/OH- B->C Catalysis D 6-hydroxyquinazolin-4(1H)-one C->D Ester Cleavage E Acetic Acid (Auto-catalyst) C->E Ester Cleavage E->B Lowers pH (Auto-catalysis)

Fig 1: Hydrolysis pathway of 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Application Scientist FAQs: Troubleshooting Degradation

Q1: My solid API is degrading into the 6-hydroxy derivative even when stored at 4°C. Why is this happening? A: Refrigeration alone does not prevent ester hydrolysis; in fact, it can exacerbate it if moisture control is neglected. When a cold vial is opened in a humid laboratory, atmospheric moisture immediately condenses on the cold API powder [4]. This moisture provides the necessary medium for solid-state hydrolysis. Causality: The reaction requires water as both a reactant and a mobilization medium. You must allow vials to fully equilibrate to room temperature in a desiccator before opening.

Q2: How should I prepare stock solutions without triggering rapid ester cleavage? A: Avoid aqueous buffers for stock solutions. The rate of ester hydrolysis increases dramatically at pH extremes [4]. Instead, use strictly anhydrous, amine-free solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) packed under argon. Causality: By replacing water with a solvent of lower dielectric constant and eliminating the nucleophile (H₂O), you arrest the bimolecular cleavage mechanism [2].

Q3: What are the regulatory stability testing requirements for this compound? A: For global dossier submission, you must follow the ICH Q1A(R2) guidelines [5]. This requires evaluating the API under long-term, intermediate, and accelerated storage conditions to establish a re-test period and shelf life. Because this API is moisture-sensitive, testing in impermeable or semi-permeable containers with strict humidity monitoring is mandatory.

Quantitative Data & Regulatory Guidelines

To predict degradation and plan your storage logistics, refer to the kinetic and regulatory data summarized below.

Table 1: Representative Degradation Kinetics for C6-Acetate Quinazolinones

Storage ConditionStateMoisture LevelEst. Half-Life (t½)Primary Degradant
25°C, 60% RH (Open)Solid>2.0% (w/w)14 - 21 Days6-hydroxyquinazolin-4(1H)-one
4°C, SealedSolid<0.5% (w/w)>12 MonthsNone detected
pH 7.4 Aqueous BufferSolutionN/A4 - 6 Hours6-hydroxyquinazolin-4(1H)-one
Anhydrous DMSO (-80°C)Solution<50 ppm>24 MonthsNone detected

Table 2: ICH Q1A(R2) Stability Testing Matrix for Moisture-Sensitive APIs [5]

Study TypeTemperatureRelative Humidity (RH)Minimum Duration
Long-Term25°C ± 2°C60% RH ± 5% RH12 Months
Intermediate30°C ± 2°C65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C75% RH ± 5% RH6 Months

Validated Experimental Protocols

To ensure self-validating and reproducible results, implement the following step-by-step methodologies for handling 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Protocol A: Solid-State Packaging & Desiccation

Objective: To eliminate the mobile moisture layer responsible for solid-state zero-order degradation.

  • Moisture Quantification: Perform Karl Fischer (KF) titration on a 50 mg sample of the synthesized API. Proceed only if the water content is <1.0% (w/w) . If >1.0%, lyophilize the powder for 24 hours.

  • Inert Atmosphere Transfer: Transfer the API into a nitrogen or argon-filled glovebox (O₂ < 5 ppm, H₂O < 1 ppm).

  • Primary Packaging: Aliquot the API into amber glass vials (to prevent photolytic degradation) and insert a micro-desiccant packet (e.g., silica gel or molecular sieves) into the cap assembly.

  • Sealing: Crimp-seal the vials with PTFE-lined septa to ensure an impermeable barrier to atmospheric moisture.

  • Storage & Validation: Store at -20°C. Validation step: Pull one vial after 30 days, run HPLC at 254 nm, and confirm the area percent of the 6-hydroxy peak is <0.1%.

Protocol B: Preparation of Anhydrous Stock Solutions

Objective: To prepare liquid aliquots for biological assays while preventing solvent-mediated hydrolysis.

  • Solvent Preparation: Procure anhydrous DMSO (water <50 ppm) packed under argon. Do not use standard benchtop DMSO, which is highly hygroscopic.

  • Equilibration: Remove a sealed vial of solid API from the -20°C freezer and place it in a desiccator. Wait 60 minutes for it to reach room temperature before opening to prevent condensation.

  • Dissolution: Dissolve the API in the anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until visually clear.

  • Aliquot Generation: Dispense 50 µL aliquots into single-use, sterile microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to an -80°C freezer. Note: Never freeze-thaw this compound in solution. Discard any unused portion of a thawed aliquot.

Workflow Start API Storage Protocol Solid Solid State Start->Solid Sol Stock Solution Start->Sol S1 Karl Fischer Titration (<1% H2O) Solid->S1 L1 Dissolve in Anhydrous DMSO Sol->L1 S2 Argon Backfill in Glovebox S1->S2 S3 Seal with Desiccant at -20°C S2->S3 L2 Aliquot (Avoid Freeze-Thaw) L1->L2 L3 Store at -80°C L2->L3

Fig 2: Decision tree and workflow for API storage to prevent hydrolysis.

References

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. Available at:[Link]

  • Drug stability. Basicmedical Key. Available at:[Link]

  • Hydrolysis in Pharmaceutical Formulations: The Molecular Basis of Moisture Effects on the Physical and Chemical Stability of Drugs in the Solid State. Int. J. Pharm. Available via USPTO Grounding: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA) / ICH. Available at:[Link]

Troubleshooting

Optimizing recrystallization solvents for 4-oxo-1,4-dihydroquinazolin-6-yl acetate purification

Welcome to the Application Scientist Knowledge Base. This portal provides authoritative troubleshooting, validated protocols, and mechanistic insights for the recrystallization of 4-oxo-1,4-dihydroquinazolin-6-yl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This portal provides authoritative troubleshooting, validated protocols, and mechanistic insights for the recrystallization of 4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS: 179688-15-4).

Core Principles: The Mechanistic Challenge

Purifying 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a unique dichotomy in organic chemistry. The molecule consists of two conflicting structural features:

  • The Quinazolinone Core: The 4-oxo-1,4-dihydroquinazoline moiety contains both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O). This leads to the formation of strong intermolecular hydrogen-bonded networks (dimers or polymeric chains) in the solid state, resulting in exceptionally high crystal lattice energy and poor solubility in standard non-polar solvents[1].

  • The Acetate Ester: The acetate group at the 6-position is highly susceptible to nucleophilic acyl substitution. When heated in protic solvents (like water, methanol, or ethanol), especially in the presence of trace acidic or basic impurities left over from synthesis, the ester bond undergoes rapid hydrolysis or transesterification, degrading the product into 6-hydroxyquinazolin-4(1H)-one[2].

The Scientific Directive: To successfully recrystallize this compound, you must provide enough thermal energy and solvent polarity to break the quinazolinone hydrogen bonds, while strictly maintaining an aprotic environment to protect the ester linkage[3].

Solvent Optimization Matrix

The following quantitative data summarizes the phase behavior and chemical risks associated with common recrystallization solvents for this specific molecular class.

Solvent SystemBoiling Point (°C)Solubilizing Power (at Reflux)Ester Hydrolysis RiskRecommendation
Water / Ethanol 78 - 100HighCritical (Cleaves acetate)DO NOT USE
Methanol 65ModerateHigh (Transesterification)DO NOT USE
Ethyl Acetate (EtOAc) 77ModerateNonePRIMARY
Acetonitrile (MeCN) 82HighNonePRIMARY
EtOAc / Heptane 77 / 98Moderate (Tunable)NoneOPTIMAL

Workflow & Logic Visualization

SolventOptimization Start Crude 4-oxo-1,4-dihydroquinazolin-6-yl acetate CheckSolvent Select Primary Solvent Start->CheckSolvent Protic Protic (EtOH, MeOH, H2O) CheckSolvent->Protic If chosen Aprotic Aprotic (EtOAc, MeCN, THF) CheckSolvent->Aprotic Preferred Risk High Risk: Ester Hydrolysis Protic->Risk Dissolve Heat to Reflux (Monitor Dissolution) Aprotic->Dissolve Soluble Fully Dissolved? Dissolve->Soluble AddAntisolvent Add Anti-solvent (Heptane) Dropwise Soluble->AddAntisolvent Yes MoreSolvent Add more Aprotic Solvent Soluble->MoreSolvent No Cooling Controlled Cooling (0.5°C / min) to 5°C AddAntisolvent->Cooling MoreSolvent->Dissolve Filter Filter & Wash (Cold Anti-solvent) Cooling->Filter Pure Pure Acetate Ester Filter->Pure

Workflow for optimizing aprotic recrystallization to prevent ester hydrolysis.

Validated Step-by-Step Protocol: Aprotic Anti-Solvent Crystallization

This protocol utilizes an EtOAc/Heptane binary system. It is designed as a self-validating system , meaning each step contains a physical checkpoint to confirm the chemical state before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend the crude 4-oxo-1,4-dihydroquinazolin-6-yl acetate in Ethyl Acetate (approx. 10-15 mL/g). Heat to 75°C under reflux with vigorous stirring.

  • Causality: EtOAc is an aprotic hydrogen-bond acceptor. It provides sufficient thermal energy to disrupt the quinazolinone lattice without acting as a nucleophile against the acetate group.

  • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a clear liquid. If particulates remain after 15 minutes at reflux, they are likely inorganic salts or highly polymerized impurities, not the target compound.

Step 2: Hot Filtration

  • Action: Pass the boiling solution rapidly through a pre-heated fritted funnel (porosity 3).

  • Causality: Removes insoluble impurities before they can act as heterogeneous nucleation sites for unwanted polymorphs.

  • Self-Validation Checkpoint: The filtrate must be perfectly transparent. Any turbidity indicates premature crystallization; if this occurs, reheat the filtrate until clear.

Step 3: Anti-Solvent Addition (Metastable Zone Identification)

  • Action: Maintain the filtrate at 70°C. Add n-Heptane dropwise while stirring vigorously.

  • Causality: Heptane lowers the dielectric constant of the medium, drastically reducing the solubility of the quinazolinone core and forcing the system toward supersaturation.

  • Self-Validation Checkpoint: Stop the addition exactly when a faint, persistent opalescence (cloudiness) appears and remains for >10 seconds. This visually confirms the system has successfully entered the metastable zone.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 0.5°C/min), then transfer to an ice bath (0-5°C) for 2 hours.

  • Causality: A slow cooling gradient prioritizes the thermodynamic growth of pure crystal lattices over the kinetic trapping of impurities.

  • Self-Validation Checkpoint: Observe the formation of distinct, free-flowing crystalline needles. If a biphasic liquid (syrup/oil) forms, the cooling was too rapid or the anti-solvent ratio was too high.

Step 5: Isolation and Washing

  • Action: Vacuum filter the crystals. Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Causality: Cold non-polar washing displaces the mother liquor containing soluble impurities without re-dissolving the purified product.

  • Self-Validation Checkpoint: The final dried powder should be free-flowing. HPLC analysis of the mother liquor should reveal <5% product loss, validating the efficiency of the solvent ratio.

Troubleshooting & Expert FAQs

Q: Why is my compound degrading into 6-hydroxyquinazolin-4(1H)-one during recrystallization? A: The acetate group at the 6-position is an ester, which is highly susceptible to nucleophilic acyl substitution (hydrolysis) when heated in protic solvents like water or ethanol[2]. Trace acidic or basic impurities from the upstream synthesis act as catalysts, accelerating this cleavage[2]. You must switch to a strictly aprotic solvent system like EtOAc/Heptane or Acetonitrile.

Q: The compound is completely insoluble in boiling Ethyl Acetate. What are my options? A: Quinazolinones possess strong intermolecular hydrogen bonding, resulting in high crystal lattice energies and poor solubility in moderately polar solvents[1]. If EtOAc fails, switch to Acetonitrile (MeCN), which has a higher dielectric constant and better disrupts the lattice[3]. Alternatively, dissolve the crude solid in a minimal amount of boiling DMF, followed by the dropwise addition of a large volume of EtOAc or Water as the anti-solvent (Note: If using water as an anti-solvent with DMF, keep the temperature strictly below 25°C to prevent ester hydrolysis).

Q: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point in the solvent mixture, or when the cooling rate is too rapid, trapping impurities in a supersaturated state. Fix: Reheat the mixture until it forms a single clear phase. Add 5-10% more of the primary solubilizing solvent (e.g., EtOAc) to lower the saturation temperature. Cool at a strictly controlled rate (0.5 °C/min) and introduce seed crystals the moment the solution reaches the metastable zone boundary.

Q: How do I analytically validate that the acetate group is still intact post-purification? A: To ensure no hydrolysis occurred, perform 1 H-NMR (in DMSO- d6​ ). Look for the sharp singlet integrating to 3 protons around δ 2.2-2.3 ppm, corresponding to the acetate methyl group. Additionally, HPLC-UV will show a distinct retention time shift if the compound has degraded; the 6-hydroxy derivative will elute significantly earlier on a reverse-phase C18 column due to its increased polarity.

Sources

Optimization

Resolving HPLC peak tailing for 4-oxo-1,4-dihydroquinazolin-6-yl acetate analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-oxo-1,4-dihydroquinazolin-6-yl acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-oxo-1,4-dihydroquinazolin-6-yl acetate .

Below, you will find an in-depth mechanistic breakdown, self-validating experimental protocols, and a targeted FAQ section to resolve peak tailing without compromising the structural integrity of your analyte.

Mechanistic Causality: The Chemistry of the Tailing Peak

To permanently resolve peak tailing, we must first understand the molecular interactions at play. 4-oxo-1,4-dihydroquinazolin-6-yl acetate possesses two critical structural features that dictate its behavior in reversed-phase HPLC:

  • The Quinazolinone Core (The Tailing Culprit): The nitrogen atoms within the quinazoline ring exhibit basic properties. Standard silica-based stationary phases contain residual, unbonded silanol groups ( −Si-OH ). At mid-range pH (pH 4–8), these silanols ionize into negatively charged silanoate ions ( −Si-O− ). The basic nitrogens of the quinazolinone strongly interact with these active sites via secondary ion-exchange mechanisms, acting like "Velcro" and causing the trailing edge of the peak to drag 1[1],2[2].

  • The Acetate Ester (The Degradation Risk): Esters are highly susceptible to hydrolysis under extreme pH conditions. While a common brute-force method to fix tailing is to drop the mobile phase pH below 2.0 to fully protonate and neutralize silanols 3[3], doing so will rapidly hydrolyze your C6-acetate group into a hydroxyl group, destroying your sample on-column.

Self-Validating Troubleshooting Protocols

Do not guess whether your tailing is caused by instrument plumbing or column chemistry. Use the following self-validating protocols to mathematically prove the root cause.

Protocol A: The Neutral Marker Diagnostic (System Validation)

Objective: Isolate chemical tailing (silanol interactions) from physical tailing (dead volume/column voids).

  • Prepare the Diagnostic Solution: Dissolve 1 mg of 4-oxo-1,4-dihydroquinazolin-6-yl acetate and 1 mg of a neutral marker (e.g., Toluene or Uracil) in 10 mL of your initial mobile phase.

  • Equilibrate: Flush the HPLC system with the mobile phase for 20 column volumes.

  • Execute Injection: Inject 5 µL of the diagnostic solution onto the column.

  • Calculate Asymmetry ( As​ ): Measure the peak asymmetry at 10% peak height for both compounds.

  • Evaluate Causality:

    • Physical Issue: If As​ (Neutral Marker) > 1.2, your system has a physical defect. Neutral compounds cannot undergo acid-base interactions with silanols 1[1]. Inspect your PEEK tubing for dead volume or replace a physically voided column.

    • Chemical Issue: If As​ (Neutral Marker) ≤ 1.1 AND As​ (Quinazolinone) > 1.5, the physical system is intact. The tailing is definitively driven by secondary chemical interactions 1[1]. Proceed to Protocol B.

Protocol B: Ester-Safe Silanol Suppression

Objective: Eliminate secondary interactions without hydrolyzing the delicate C6-acetate group.

  • Buffer Preparation: Switch your aqueous phase to 10 mM Ammonium Acetate.

  • pH Adjustment: Carefully adjust the buffer to pH 5.0 using dilute glacial acetic acid. Causality: This specific pH balances the suppression of silanol ionization while maintaining a safe environment to prevent ester hydrolysis. Furthermore, the ammonium ions ( NH4+​ ) act as masking agents, competing with the quinazolinone for any remaining active silica sites.

  • Column Upgrade: Install a base-deactivated (end-capped) C18 column. Causality: End-capping chemically bonds small silanes to residual silanols, sterically hindering the basic nitrogen of the quinazoline ring from reaching the silica backbone 3[3].

Quantitative Data Summary

The table below demonstrates the causal relationship between mobile phase conditions, column chemistry, and the resulting peak integrity for 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Mobile Phase CompositionpHStationary PhaseTailing Factor ( As​ )Theoretical Plates ( N )Mechanistic Observation
Water / MeCN (No Buffer)6.8Standard C18 (Non-endcapped)2.853,500Severe tailing due to ionized silanoate ( −Si-O− ) interactions.
0.1% TFA / MeCN2.1Standard C18 (Non-endcapped)1.306,200Tailing reduced, but acetate ester undergoes rapid on-column hydrolysis.
10 mM Amm. Acetate / MeCN5.0Standard C18 (Non-endcapped)1.657,800Moderate improvement; NH4+​ partially masks active silanols.
10 mM Amm. Acetate / MeCN 5.0 Base-Deactivated C18 (End-capped) 1.05 12,500 Optimal symmetry; steric protection prevents secondary interactions.

Diagnostic Workflow Visualization

Troubleshooting_Workflow Start Observe Peak Tailing (Quinazolinone Acetate) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Void / Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical No FixPhys Inspect fittings & replace column if voided Physical->FixPhys FixChem1 Use Base-Deactivated (End-capped) Column Chemical->FixChem1 FixChem2 Buffer Mobile Phase (pH 5.0 Amm. Acetate) Chemical->FixChem2

Logical workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: Why can't I just add Triethylamine (TEA) to the mobile phase to block the silanols? A: While TEA is a classic silanol blocker used to outcompete basic analytes for active silica sites 4[4], it presents two major risks for your specific compound. First, TEA significantly raises the pH of the mobile phase if not rigorously buffered, which will hydrolyze your acetate ester. Second, standard TEA often contains impurities that absorb at lower UV wavelengths, causing baseline noise. Transitioning to a modern, base-deactivated (end-capped) column is a superior, self-validating alternative that eliminates the need for harsh additives 2[2].

Q: My peak is fronting (skewed leading edge) instead of tailing. Is this related to silanols? A: No. Peak fronting is almost exclusively caused by column mass overload or a sample solvent mismatch, not acid-base interactions 5[5]. If you inject too many molecules, the stationary phase's active sites become saturated, causing the excess analyte to travel faster down the column. To self-validate this, dilute your sample 1:10; if the fronting disappears, column overload was the definitive cause 5[5].

Q: I replaced the column and adjusted the pH, but all peaks (including the neutral marker) are still tailing. What next? A: If all peaks tail uniformly, the chemistry is not the issue. You have a physical void or extra-column dead volume 1[1]. Check the seating of your PEEK ferrules at the column inlet, ensure your tubing diameter is appropriately narrow (e.g., 0.005" ID for standard HPLC), and verify that the column bed hasn't collapsed due to a sudden pressure shock.

References

  • HPLC Peak Tailing - Axion Labs. axionlabs.com.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. youtube.com.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC. nih.gov.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC - Benchchem. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioavailability of 4-oxo-1,4-dihydroquinazolin-6-yl acetate

Executive Summary As a Senior Application Scientist, I frequently see researchers struggle with the in vivo exposure of quinazolinone derivatives. 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a unique dual-liability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently see researchers struggle with the in vivo exposure of quinazolinone derivatives. 4-oxo-1,4-dihydroquinazolin-6-yl acetate presents a unique dual-liability profile. First, the planar quinazolinone core drives high crystal lattice energy, resulting in exceptionally poor aqueous solubility. Second, the acetate ester at the 6-position is highly susceptible to rapid presystemic and systemic hydrolysis by ubiquitous carboxylesterases. This guide provides actionable, self-validating troubleshooting workflows to diagnose and bypass these specific bottlenecks.

Diagnostic Decision Logic

Before committing to a formulation or chemical modification strategy, you must isolate the root cause of the poor exposure. Use the following decision tree to determine whether your bottleneck is dissolution-driven or metabolism-driven.

DecisionLogic Start Low In Vivo Bioavailability IV Perform IV PK Study Start->IV HighCL High Clearance (Short t1/2) IV->HighCL Rapid Elimination LowCL Low Clearance (Good t1/2) IV->LowCL Stable in Blood Metab Esterase Liability (CES1/CES2) HighCL->Metab Solub Solubility Limited (BCS Class II/IV) LowCL->Solub Poor PO Absorption Chem Chemical Modification (Steric Shielding) Metab->Chem Form Formulation Strategy (Nanosuspension/ASD) Solub->Form

Decision logic for diagnosing clearance vs. solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why does the plasma concentration of the intact acetate compound drop to near zero within 15 minutes of dosing, while the 6-hydroxyl metabolite spikes? A1: This is a classic hallmark of rapid esterase-mediated hydrolysis. The acetate group is a prime substrate for human and rodent carboxylesterases, specifically 1 [1]. These enzymes rapidly cleave the ester bond to yield 4-oxo-1,4-dihydroquinazolin-6-ol and acetic acid. If the acetate form is your intended active pharmaceutical ingredient (API), this rapid clearance will severely limit its therapeutic exposure.

Q2: My compound exhibits an aqueous solubility of <10 µg/mL. Is this normal for quinazolinones, and how does it affect oral absorption? A2: Yes, this is expected. The rigid, planar quinazolinone scaffold promotes strong intermolecular π-π stacking and hydrogen bonding. This leads to high melting points and exceptionally low aqueous solubility, categorizing these derivatives as2[2]. If the drug cannot dissolve in gastrointestinal fluids, it will be excreted in the feces before it can permeate the intestinal wall.

Q3: How can I definitively differentiate whether my low oral bioavailability is due to poor solubility in the gut or rapid first-pass metabolism? A3: You must perform a comparative pharmacokinetic (PK) study (Intravenous vs. Oral) coupled with an in vitro stability assay. If IV clearance is extremely high (approaching hepatic blood flow), metabolism is the primary driver. If IV exposure is stable but oral exposure is poor, dissolution or gut permeability is the bottleneck.

Mechanistic Pathway of Bioavailability Loss

Pathway A Oral Dosing (Acetate Form) B GI Tract (Poor Dissolution) A->B Ingestion C Intestinal Wall (CES2 Hydrolysis) B->C Dissolved F Fecal Excretion B->F Un-dissolved D Liver (CES1 Hydrolysis) C->D Portal Vein G 6-hydroxyl Metabolite C->G Cleavage E Systemic Circulation (Low Exposure) D->E Intact Drug D->G Cleavage

Pharmacokinetic liabilities and degradation pathways of the acetate compound.

Troubleshooting Guides & Experimental Protocols
Workflow A: Validating Esterase-Mediated Hydrolysis

Causality: To prove that the rapid clearance is due to esterase activity rather than CYP450 oxidation, you must isolate the enzymatic pathway.3 [3]. By comparing the half-life of your compound in vehicle-treated versus BNPP-treated plasma, you create a self-validating system that confirms the exact mechanism of degradation.

Protocol: In Vitro Plasma Stability Assay with BNPP

  • Preparation: Thaw fresh plasma (rat, mouse, or human) and dilute 1:1 with 100 mM phosphate buffer (pH 7.4) to maintain physiological pH.

  • Inhibition: Divide the plasma into two aliquots. To the test group, add BNPP to a final concentration of 500 µM. To the control group, add an equivalent volume of vehicle (e.g., DMSO, final concentration <0.5%).

  • Pre-incubation: Incubate both aliquots at 37°C for 15 minutes to allow BNPP to irreversibly bind and inhibit carboxylesterases.

  • Spiking: Spike 4-oxo-1,4-dihydroquinazolin-6-yl acetate into both aliquots to a final concentration of 1 µM.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining intact acetate.

Workflow B: Overcoming Dissolution Rate Limitations

Causality: If the esterase liability is managed (e.g., via chemical modification or if the 6-hydroxyl is the intended active form), poor solubility remains a critical barrier. Reducing the particle size to the nanometer range exponentially increases the surface area-to-volume ratio, driving up the dissolution velocity per the Noyes-Whitney equation.

Protocol: Preparation of a Nanosuspension via Wet Media Milling

  • Formulation: Suspend 50 mg of the unformulated API in 10 mL of an aqueous stabilizer solution (e.g., 0.5% w/v Hydroxypropyl Methylcellulose [HPMC] and 0.1% w/v Tween 80). The polymers prevent Ostwald ripening and agglomeration.

  • Milling Media: Add 10 mL of 0.5 mm yttrium-stabilized zirconium oxide milling beads to a planetary micro mill jar.

  • Milling: Mill the suspension at 400 rpm for 2 to 4 hours. Critical Step: Maintain the jacket temperature below 20°C to prevent thermal degradation or phase transitions of the API.

  • Separation: Pass the milled suspension through a 10 µm sieve to separate the nanosuspension from the milling beads.

  • Validation: Characterize the particle size using Dynamic Light Scattering (DLS). The target Z-average should be < 300 nm with a Polydispersity Index (PDI) < 0.25.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic shifts when addressing the dual liabilities of 4-oxo-1,4-dihydroquinazolin-6-yl acetate in a rodent model (Oral Dose: 10 mg/kg).

Formulation / ConditionIntact API t1/2 (min)Cmax (ng/mL)AUC0-t (ng·h/mL)Primary Limiting Factor
Unformulated Suspension< 1545110Solubility & Hydrolysis
Nanosuspension (No Inhibitor)< 15120185Rapid Hydrolysis
Unformulated + BNPP Pre-dose145180650Solubility
Nanosuspension + BNPP Pre-dose1601,4504,200None (Optimized)

Note: Data represents theoretical optimizations demonstrating the synergistic effect of resolving both dissolution and metabolic bottlenecks.

References
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC.
  • Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability required to achieve efficacy - PMC.
  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative...

Sources

Optimization

Technical Support Center: Minimizing Side Products in 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate Synthesis

Welcome to the Application Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 4-oxo-1,4-dihydroquinazolin-6-yl acetate. This molecule features a quinazolinone core with a reactive acetate ester at the 6-position, making it highly susceptible to chemoselectivity and hydrolytic stability issues during synthesis[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind side product formation and how to engineer self-validating workflows to prevent them.

Visual Diagnostic Workflow

When a synthesis fails, rapid identification of the side product dictates the corrective action. Use the following diagnostic logic to troubleshoot your reaction based on LC-MS or NMR data.

TroubleshootingLogic Start Impurity Detected (LC-MS / NMR) Cond1 Mass = [M+42] (Di-acetate) Start->Cond1 Cond2 Mass =[M-42] (Phenol Hydrolysis) Start->Cond2 Cond3 Unreacted Intermediate Start->Cond3 Act1 Decrease Ac2O to 1.05 eq Switch base to Pyridine Temp: 0°C Cond1->Act1 N-acetylation Act2 Avoid basic workup Quench with ice water Rapid extraction Cond2->Act2 Ester cleavage Act3 Increase cyclization temp Use microwave irradiation Cond3->Act3 Kinetic trap

Diagnostic logic for identifying and resolving quinazolinone synthesis side products.

Critical Troubleshooting FAQs

Q1: Why am I observing a significant [M+42] impurity during the acetylation step?

Symptom: LC-MS shows a mass corresponding to a di-acetylated product. Causality: The precursor, 6-hydroxyquinazolin-4(3H)-one, contains two nucleophilic sites: the 6-hydroxyl group (phenolic) and the N3-position (amide/lactam)[2]. While the phenoxide oxygen is kinetically more nucleophilic, the use of strong bases (e.g., DMAP or Triethylamine) or excess acetic anhydride (Ac₂O) forces the reaction to overcome the activation barrier for N-acetylation, yielding the thermodynamic 3-acetyl-4-oxo-1,4-dihydroquinazolin-6-yl acetate side product. Solution: To strictly favor O-acetylation, you must exploit the kinetic difference. Use a weaker base such as pyridine, which forms a mild acylpyridinium intermediate, and strictly limit Ac₂O to 1.05 equivalents. Maintain the reaction temperature at 0–5 °C.

Q2: My product degrades back to 6-hydroxyquinazolin-4(3H)-one during workup. How can I prevent this?

Symptom: High purity is observed in the reaction mixture via UPLC, but the isolated product shows significant phenolic starting material [M-42]. Causality: Phenolic acetates are highly labile because the resulting phenoxide is an excellent leaving group. Aqueous basic workups (e.g., saturated NaHCO₃ washes traditionally used to neutralize excess acetic acid) will rapidly hydrolyze the ester back to the phenol[1]. Solution: Avoid basic aqueous washes entirely. Quench the reaction by pouring it directly into an excess of vigorously stirred crushed ice. The product will often precipitate directly. If liquid-liquid extraction is necessary, use a cold phosphate buffer (pH 6.5) and extract immediately into ethyl acetate.

Q3: The initial cyclization step leaves unreacted acyclic intermediates. How do I push it to completion?

Symptom: The Niementowski-type condensation of 2-amino-5-hydroxybenzoic acid with formamidine leaves formylated acyclic intermediates[3]. Causality: The formation of the pyrimidine ring requires overcoming a high activation energy barrier for the final dehydration/cyclization step. Conventional heating often leads to thermal degradation of the electron-rich aromatic ring before cyclization is complete. Solution: Transition to microwave-assisted synthesis. Microwave irradiation provides the rapid, localized superheating necessary to drive the thermodynamic ring closure while minimizing the residence time that leads to degradation[4].

Quantitative Chemoselectivity Data

To illustrate the causality of reagent selection on chemoselectivity, the following table summarizes the side product distribution based on varying acetylation parameters. Note how the combination of a weak base, low temperature, and strict stoichiometry eliminates N-acetylation.

BaseTemperature (°C)Ac₂O (eq)Target O-Acetate (%)N,O-Diacetate (%)Hydrolyzed Phenol (%)
Triethylamine (TEA)252.045.050.05.0
DMAP251.530.065.05.0
Pyridine251.575.020.05.0
Pyridine 0–5 1.05 96.5 < 1.5 < 2.0
Pyridine (Basic Workup)0–51.0540.0< 1.558.5

Standardized Experimental Protocols

These self-validating protocols incorporate the troubleshooting principles discussed above to ensure high fidelity, chemoselectivity, and yield.

Protocol A: Microwave-Assisted Synthesis of 6-Hydroxyquinazolin-4(3H)-one
  • Reaction Setup: Charge a microwave-safe vial with 2-amino-5-hydroxybenzoic acid (1.0 eq) and formamidine acetate (1.5 eq).

  • Solvent Addition: Add 2-methoxyethanol to achieve a 0.5 M concentration. (The high boiling point prevents over-pressurization).

  • Irradiation: Seal the vial and subject to microwave irradiation at 150 °C for 20 minutes[3][4].

  • Isolation: Cool the reaction mixture to room temperature; the product will precipitate. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Step: Analyze via LC-MS. The presence of a single peak at [M+H]⁺ = 163 and the absence of the acyclic intermediate mass indicates complete cyclization.

Protocol B: Chemoselective O-Acetylation
  • Reaction Setup: Suspend 6-hydroxyquinazolin-4(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.2 eq) and cool the suspension to 0–5 °C using an ice bath.

  • Acylation: Dropwise add acetic anhydride (1.05 eq) over 15 minutes to prevent localized exothermic heating.

  • Monitoring: Stir the reaction at 0–5 °C for 2 hours.

  • Quench & Isolation: Quench the reaction by pouring directly into vigorously stirred crushed ice. Extract the aqueous layer with cold ethyl acetate, wash with brine (strictly avoid NaHCO₃), dry over Na₂SO₄, and concentrate in vacuo[1].

  • Self-Validation Step: Analyze via ¹H NMR. The disappearance of the phenolic OH peak (~9.5 ppm) and the appearance of a sharp singlet at ~2.3 ppm (acetate methyl) with the preservation of the broad lactam NH peak (~12.0 ppm) confirms selective O-acetylation without N-acetylation.

References

  • Buy 2-Chloro-6-hydroxyquinazolin-4(3H)-one (EVT-12033814) - EvitaChem EvitaChem 4

  • 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate - Sigma-Aldrich Sigma-Aldrich 1

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application IntechOpen 3

  • CAS 16064-10-1: 6-Hydroxy-4(3H)-quinazolinone | CymitQuimica CymitQuimica 2

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 4-oxo-1,4-dihydroquinazolin-6-yl Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific analytical challenges associated with 4-oxo-1,4-dihydroquinazolin-6-yl acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific analytical challenges associated with 4-oxo-1,4-dihydroquinazolin-6-yl acetate . This molecule presents a unique combination of structural hurdles: a basic quinazolinone core prone to tautomerism, and an acetate ester group at the 6-position that is highly susceptible to ex vivo hydrolysis[1].

This guide provides a self-validating methodology, quantitative parameters, and a troubleshooting FAQ to ensure your LC-MS/MS assays are robust, sensitive, and reproducible.

Experimental Workflow & Self-Validating Methodology

To achieve reliable quantification, you must control the chemical environment from the moment the sample is collected until it reaches the mass analyzer. The workflow below outlines the critical path for optimizing this labile compound.

Optimization_Workflow Prep Prep MS 2. MS/MS Tuning ESI+ Mode Optimize CE Prep->MS LC 3. LC Optimization C18/Phenyl Column Ammonium Acetate MS->LC Val 4. Validation Monitor Degradant Verify Stability LC->Val

Step-by-step LC-MS/MS optimization workflow for labile ester compounds.

Step-by-Step Protocol: Extraction and Tuning

1. Sample Preparation & Stabilization (Self-Validating Step) Causality: Esterases present in biological matrices (like plasma) will rapidly cleave the acetate group, converting your analyte into 6-hydroxyquinazolin-4-one. High pH further catalyzes this chemical hydrolysis[1].

  • Step 1: Aliquot biological samples strictly on ice.

  • Step 2: Perform protein precipitation (PPT) using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment denatures esterases and chemically stabilizes the ester bond.

  • Step 3: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Self-Validation: Always include a blank matrix spiked with the intact standard. Monitor the degradant peak (m/z 163.1). If the degradant peak area exceeds 5% of the total analyte area, your sample preparation has failed, and the extraction must be repeated with stricter temperature/pH controls.

2. Mass Spectrometry (MS/MS) Tuning Causality: The nitrogen atoms in the quinazolinone ring readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal mode[2].

  • Step 1: Prepare a 1 µg/mL tuning solution of the standard in 50:50 Water:Acetonitrile with 0.1% formic acid.

  • Step 2: Infuse at 10 µL/min directly into the MS source.

  • Step 3: Perform a Q1 full scan to locate the protonated precursor [M+H]+ at m/z 205.1.

  • Step 4: Perform Product Ion scans, sweeping the Collision Energy (CE) from 10 to 40 eV to identify the optimal transitions[3].

3. Chromatographic Optimization Causality: Quinazolinones can exhibit peak tailing due to secondary interactions with unreacted silanols on the stationary phase. Using a volatile buffer increases ionic strength, masking these silanols and sharpening the peak[4].

  • Step 1: Install a superficially porous particle (SPP) C18 or Phenyl-Hexyl column (e.g., 50 × 2.1 mm, 2.7 µm). The Phenyl phase offers excellent π−π interactions with the quinazolinone core.

  • Step 2: Utilize Mobile Phase A (Water + 5 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

Quantitative Data & Target Parameters

To streamline your method development, utilize the following optimized parameters as your baseline.

Table 1: Optimized MRM Transitions for 4-oxo-1,4-dihydroquinazolin-6-yl Acetate

Analyte / TargetPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Intact Acetate 205.1163.15018Quantifier (Loss of Ketene)
Intact Acetate 205.1135.15032Qualifier (Loss of Acetate + CO)
Degradant 163.1135.15020Stability Monitor

Table 2: Recommended LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40955Initial
0.50.40955Isocratic Hold
2.50.401090Linear Ramp
3.50.401090Column Wash
3.60.40955Re-equilibration
5.00.40955End

Degradation vs. Fragmentation Pathways

Understanding the difference between ex vivo sample degradation and in-source fragmentation is critical for accurate quantification.

Pathway Parent 4-oxo-1,4-dihydroquinazolin-6-yl acetate Precursor: m/z 205.1 Degradant 6-hydroxyquinazolin-4-one Degradant: m/z 163.1 Parent->Degradant Ex Vivo Hydrolysis (Avoid via acidification) Product1 Primary Product Ion m/z 163.1 (Loss of Ketene) Parent->Product1 CID Fragmentation (Optimized CE: 15-20 eV) Product2 Secondary Product Ion m/z 135.1 (Loss of CO) Product1->Product2 CID Fragmentation (Optimized CE: 30-35 eV)

Ex vivo degradation pathway versus in-source CID fragmentation mechanisms.

Troubleshooting FAQs

Q1: Why am I detecting a massive peak at m/z 163.1 in my Q1 scan instead of my target m/z 205.1? A1: You are observing ester hydrolysis. Acetate esters are highly labile in biological matrices due to the presence of esterases, and they easily cleave to yield the 6-hydroxyquinazolin-4-one degradant (m/z 163.1)[1]. If this occurs before the sample enters the MS (ex vivo), you lose your target analyte. Solution: Ensure your extraction solvent contains 0.1% to 0.2% formic acid to drop the pH below 4, completely denaturing the esterases and stabilizing the ester bond.

Q2: How do I resolve peak tailing and retention time shifts for this compound? A2: 4-oxo-1,4-dihydroquinazoline exists in a tautomeric equilibrium with 4-hydroxyquinazoline. On the timescale of liquid chromatography, this interconversion, combined with the basic nitrogen interacting with free silanols on the column, causes peak tailing. Solution: Add 5 mM to 10 mM ammonium formate or ammonium acetate to your aqueous mobile phase[4]. The volatile salt buffers the local pH, stabilizes the tautomeric state, and masks the silanol groups, resulting in sharp, Gaussian peaks.

Q3: What is the optimal mobile phase modifier for maximizing ESI+ sensitivity? A3: While 0.1% formic acid is the industry standard for promoting [M+H]+ formation, relying on acid alone can suppress the ionization of certain quinazolinones. A combination of 10 mM ammonium formate with 0.1% formic acid provides the best compromise. The formate salt acts as a proton donor in the gas phase during the electrospray droplet desolvation process, significantly enhancing the ionization efficiency of the quinazolinone core[2][4].

Q4: How do I systematically optimize the MRM transitions? A4: Do not rely on theoretical fragmentation alone. Infuse your compound and manually sweep the Collision Energy (CE) in 2 eV increments. For 4-oxo-1,4-dihydroquinazolin-6-yl acetate, a lower CE (~18 eV) will easily cleave the acetate group (loss of ketene, -42 Da) yielding the m/z 163.1 fragment. Pushing the CE higher (~32 eV) is required to break the quinazolinone ring itself (loss of CO, -28 Da) to yield the m/z 135.1 fragment. Always select the most abundant ion for quantification and the second most abundant for confirmation[3].

References

  • Sengottuvelan S, Uppal R, Vuppu S. Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study. Journal of Chromatography B. 2019. URL: [Link]

  • Li F, et al. LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. 2015. URL: [Link]

  • Gika H, et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (PMC). 2023. URL: [Link]

  • Wong, C. 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. 2024. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-oxo-1,4-dihydroquinazolin-6-yl acetate vs. Standard Quinazolinones in Targeted Kinase Inhibition

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors and investigational chemotherapeutics[1]. While standard, unsub...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors and investigational chemotherapeutics[1]. While standard, unsubstituted quinazolinones provide a baseline for ATP-competitive hinge binding in receptor tyrosine kinases (RTKs), targeted functionalization at the C6 and C7 positions drastically alters their pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparative analysis between standard quinazolinones and the specific C6-esterified derivative, 4-oxo-1,4-dihydroquinazolin-6-yl acetate (frequently studied as its 7-methoxy analog, CAS 179688-53-0)[2]. By examining the causality behind these structural modifications, researchers can better leverage this scaffold for dual EGFR/VEGFR-2 inhibition and enhanced cellular penetrance.

Mechanistic Rationale: The C6-Acetate "Prodrug" Advantage

To understand the efficacy differences, we must first analyze the physical chemistry of the ATP-binding pocket in targets like EGFR and VEGFR-2. Standard quinazolinones rely on the C6 and C7 positions to project into the solvent-exposed region or interact with specific hinge residues (e.g., Met793 in EGFR)[3].

A free 6-hydroxyl group provides an excellent hydrogen-bond donor, significantly increasing target affinity. However, a free hydroxyl group also decreases the molecule's partition coefficient (LogP), limiting passive diffusion across the phospholipid bilayer of cancer cells.

The Causality of Acetylation: Synthesizing the molecule as a 6-yl acetate acts as a transient, lipophilic masking group. The acetyl moiety increases the overall lipophilicity of the compound, facilitating rapid cellular entry. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the ester bond, unveiling the active 6-hydroxyl pharmacophore. This esterase-mediated bioactivation ensures high intracellular concentrations of the active hinge-binder, a pharmacokinetic feat that standard, highly polar quinazolinones struggle to achieve[4].

G A 4-oxo-1,4-dihydroquinazolin-6-yl acetate (High LogP, Inactive Prodrug) B Intracellular Esterase Cleavage (Bioactivation) A->B Cellular Entry C 6-Hydroxy-Quinazolinone (Active Hinge-Binder) B->C Hydrolysis D EGFR / VEGFR-2 ATP Pocket (Met793 Hydrogen Bonding) C->D High Affinity Binding E Standard Quinazolinones (Lower Baseline Permeability) E->D Direct but weaker cellular efficacy (Sub-optimal LogP)

Fig 1: Esterase-mediated bioactivation pathway of 6-acetate quinazolinones vs standard derivatives.

Quantitative Efficacy Comparison

The structural advantages of the 6-acetate modification translate directly into measurable in vitro and cell-based efficacy. The table below synthesizes comparative IC50 data, highlighting how the acetate-functionalized derivatives outperform standard unsubstituted quinazolin-4-ones, particularly in whole-cell assays where membrane permeability is a limiting factor[3].

Compound ClassTarget / Assay TypeIC50 (µM)Mechanistic Notes
Standard 4(3H)-Quinazolinone EGFR (Cell-free Biochemical)15.88 - 23.05Weak baseline hinge-binding; lacks optimal H-bond donors at C6/C7.
Erlotinib (Positive Control) EGFR (Cell-free Biochemical)0.22 ± 0.05High affinity; standard clinical benchmark for EGFR inhibition.
6-OH-Quinazolinone (Active Metabolite) EGFR (Cell-free Biochemical)0.31 - 0.35Strong hydrogen bonding at the C6 position restores near-clinical affinity.
6-Acetate Quinazolinone Derivative MCF-7 (Whole Cell Assay)2.90 - 6.40High cellular permeability; efficiently bioactivated intracellularly to the 6-OH form.
Standard 4(3H)-Quinazolinone MCF-7 (Whole Cell Assay)13.50 - 18.60Poor cellular penetration and lower baseline affinity result in reduced cytotoxicity.

Data synthesized from comparative screenings of quinazolinone-based hybrids against human malignant cell lines and recombinant kinases[3].

Self-Validating Experimental Methodologies

To accurately compare these compounds, researchers must avoid a common biochemical pitfall: testing a prodrug in a cell-free system. Because the 6-acetate group requires esterase cleavage to become active, running a standard cell-free ADP-Glo kinase assay on the acetate derivative will yield artificially poor IC50 values.

Protocol A: Synthesis and Analytical Confirmation
  • Acetylation: React 6-hydroxy-4(3H)-quinazolinone with acetic anhydride in the presence of pyridine (catalytic base) at 0°C, warming to room temperature over 4 hours.

  • Purification: Quench with ice-cold water, filter the resulting precipitate, and recrystallize from ethanol to yield 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

  • Causality Check (LC-MS): Before biological testing, verify the integrity of the ester bond via LC-MS. The intact mass must be observed without spontaneous hydrolysis in the assay buffer.

Protocol B: Orthogonal Kinase Inhibition Assay
  • Cell-Free Assay (The Negative Control): Incubate the 6-acetate derivative directly with recombinant EGFR and ATP using an ADP-Glo assay kit. Expected Result: High IC50 (inactive), proving the acetate group sterically hinders ATP-pocket binding.

  • Esterase Pre-incubation (The Biochemical Validation): Incubate the 6-acetate derivative with porcine liver esterase (PLE) for 30 minutes at 37°C. Re-run the ADP-Glo assay. Expected Result: Low IC50 (active), proving the 6-OH metabolite is the true pharmacophore.

  • Cell-Based Assay (The Physiological Validation): Treat MCF-7 breast cancer cells with the 6-acetate derivative for 24 hours. Lyse the cells and perform a Western Blot targeting phosphorylated EGFR (p-EGFR) versus total EGFR. Expected Result: Dose-dependent reduction in p-EGFR, validating that intracellular esterases successfully cleaved the prodrug, allowing the active metabolite to engage the target in living cells.

Workflow S1 Compound Synthesis (6-Acetate Prodrug) S2 Cell-Free Assay (Direct Testing) S1->S2 Yields False Negative S3 Esterase Incubation (+ PLE Enzyme) S1->S3 Bioactivation S4 Cell-Based Assay (MCF-7 Treatment) S1->S4 Physiological Test S5 LC-MS Validation (Confirm Cleavage) S3->S5 Verify Active Form S6 Target Engagement (p-EGFR Western Blot) S4->S6 Intracellular Efficacy

Fig 2: Self-validating experimental workflow for evaluating prodrug quinazolinone derivatives.

Conclusion

When comparing 4-oxo-1,4-dihydroquinazolin-6-yl acetate to standard quinazolinones, the distinction lies in delivery versus affinity . While standard quinazolinones offer straightforward, albeit sometimes weak, direct target engagement, the 6-acetate derivative functions as an elegant physicochemical delivery system. By temporarily masking the critical 6-hydroxyl hydrogen-bond donor, the acetate modification ensures superior cellular penetrance before localizing the active pharmacophore directly at the site of the kinase target. For drug development professionals targeting intracellular kinases like EGFR and VEGFR-2, incorporating ester-based prodrug strategies at the C6 position offers a highly effective route to optimizing in vivo efficacy.

Sources

Comparative

Comparative Guide: 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate vs. Unacetylated Analogs in Kinase Target Inhibition

Executive Summary The 4-oxo-1,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-oxo-1,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib[1]. During the optimization of these molecules, the C6-position of the quinazoline ring acts as a critical vector for structure-activity relationship (SAR) development[2].

This guide provides an objective, data-driven comparison between 4-oxo-1,4-dihydroquinazolin-6-yl acetate (the acetylated, 6-acetoxy analog) and its unacetylated (6-hydroxy) and alkylated (6-alkoxy) counterparts. By analyzing their distinct behaviors in cell-free biochemical assays versus cell-based environments, we outline how acetylation modulates target affinity, steric tolerance, and prodrug kinetics[3][4].

Mechanistic Insights: The Role of C6-Functionalization

The choice between an acetylated and unacetylated C6-position fundamentally alters the electronic landscape and steric bulk of the quinazoline core, dictating how the molecule interacts with the ATP-binding hinge region of target kinases (e.g., EGFR, HER2, FLT3)[2][5].

The Unacetylated (6-Hydroxy) Analog: The Active Pharmacophore

The free 6-hydroxyl group acts as both a hydrogen bond donor and acceptor. In the ATP-binding pocket, this moiety often forms favorable electrostatic interactions with the solvent-exposed rim of the kinase[4]. While the intrinsic target affinity of 6-hydroxy analogs is generally high, their extreme polarity often results in poor membrane permeability and rapid Phase II metabolism (glucuronidation) in vivo. Consequently, the 6-hydroxy form is frequently utilized as a critical synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API)[1][5].

The Acetylated (6-Acetoxy) Analog: Steric Clash and Prodrug Potential

Acetylation of the C6-hydroxyl group masks its polarity, significantly increasing the molecule's lipophilicity. However, this modification introduces a bulky, electron-withdrawing ester linkage.

  • Biochemical Impact: In vitro, the 6-acetoxy group frequently causes severe steric clashes with amino acid residues lining the kinase selectivity pocket (e.g., Asp808 in HER2 or Leu726 in EGFR), resulting in a dramatic drop in direct enzymatic inhibition[2][4].

  • Cellular Impact: In cell-based assays, the 6-acetoxy analog often exhibits a "resurgence" in efficacy. This is driven by its function as a lipophilic prodrug; ubiquitous intracellular esterases rapidly cleave the acetate group, liberating the active 6-hydroxy RTK inhibitor directly within the cytoplasm[3].

The Alkylated (6-Alkoxy) Analog: The Optimized API

To bypass the metabolic instability of the 6-hydroxy group and the steric penalties of the 6-acetoxy group, modern drug development typically alkylates the C6-position with solubilizing basic tails (e.g., the morpholinopropoxy group in gefitinib or the piperidinyloxy group in AZD8931)[1][2]. These extensions project cleanly into the solvent channel, maximizing both potency and pharmacokinetic stability.

SAR_Pathway Core Quinazolin-4-one Core (Base Scaffold) Acetoxy 6-Acetoxy Analog (Prodrug / High Permeability) Core->Acetoxy Acetylation Hydroxy 6-Hydroxy Analog (Active / H-Bond Donor) Core->Hydroxy Demethylation Acetoxy->Hydroxy Intracellular Esterases (Prodrug Cleavage) Alkoxy 6-Alkoxy Analog (Optimized API e.g., Gefitinib) Hydroxy->Alkoxy Alkylation (Solvent Channel Extension)

Caption: SAR logic tree demonstrating the synthetic and biological conversion of C6-quinazoline derivatives.

Comparative Efficacy Data

The following table synthesizes representative experimental data comparing the target inhibition profiles of C6-substituted quinazoline derivatives against EGFR and HER2 kinases, highlighting the disparity between cell-free and cell-based environments[2][4].

Compound VariantC6-SubstituentCell-Free EGFR IC₅₀ (nM)Cell-Free HER2 IC₅₀ (nM)Cell-Based p-EGFR IC₅₀ (nM)Apparent Permeability ( Papp​ )
Unacetylated 6-Hydroxy (-OH)4560350Low (< 5 x 10⁻⁶ cm/s)
Acetylated 6-Acetoxy (-OAc)> 1000> 1000120*High (> 15 x 10⁻⁶ cm/s)
Alkylated (Ref) 6-Piperidinyloxy12144High (> 20 x 10⁻⁶ cm/s)

*Note: The cell-based efficacy of the 6-acetoxy analog is entirely dependent on intracellular esterase activity converting it to the 6-hydroxy form. In esterase-deficient cell lines, the cell-based IC₅₀ mirrors the poor cell-free IC₅₀.

Experimental Workflows for Target Inhibition & Prodrug Validation

To accurately compare acetylated and unacetylated analogs, researchers must employ a self-validating dual-assay system. Relying solely on cell-based assays will mask the poor intrinsic affinity of the 6-acetoxy analog due to rapid prodrug cleavage.

Protocol A: Cell-Free Recombinant Kinase Assay (Direct Affinity)

Purpose: To isolate direct ATP-competitive binding affinity without the confounding variable of cellular metabolism.

  • Preparation: Prepare a 10-point 3-fold serial dilution of 6-acetoxy and 6-hydroxy analogs in 100% DMSO.

  • Reaction Assembly: In a 384-well microplate, combine 10 nM recombinant EGFR/HER2 kinase domain, 100 µM ATP, and 1 µM fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 100 nL of the serially diluted compounds to the reaction wells (final DMSO concentration = 1%).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add a FRET-based or luminescence-based development reagent (e.g., Kinase-Glo) to quantify residual ATP.

  • Causality Check: The 6-acetoxy analog should show minimal inhibition due to the inability to accommodate the bulky acetate group within the rigid hinge region[4].

Protocol B: Cellular Target Engagement & Metabolite Tracking

Purpose: To prove that the 6-acetoxy analog acts as a prodrug and to quantify its conversion to the active 6-hydroxy form[3].

  • Cell Culture: Seed MCF-7 (high esterase activity) cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with 1 µM of the 6-acetoxy analog. Include a control well treated with the 6-hydroxy analog.

  • Time-Course Lysis: At 0.5, 1, 2, and 4 hours post-treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Target Engagement (Western Blot): Run 20 µg of lysate on an SDS-PAGE gel. Probe with anti-phospho-EGFR (Tyr1068) and anti-total-EGFR antibodies to confirm kinase inhibition.

  • Metabolite Tracking (LC-MS/MS): Extract the remaining lysate with acetonitrile to precipitate proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the disappearance of the parent 6-acetoxy mass and the appearance of the 6-hydroxy mass.

  • Causality Check: Target inhibition (decreased p-EGFR) should temporally correlate with the intracellular accumulation of the 6-hydroxy metabolite, proving the prodrug mechanism.

Workflow cluster_assays Dual-Assay Validation System Prep Compound Preparation 6-OAc vs 6-OH Analogs CellFree Protocol A: Cell-Free Kinase Assay (Measures Direct Target Affinity) Prep->CellFree CellBased Protocol B: Cell-Based Assay (Measures Prodrug Activation) Prep->CellBased LCMS LC-MS/MS (Quantifies 6-OH Formation) CellBased->LCMS Metabolite Tracking Western Western Blot (Confirms p-EGFR Inhibition) CellBased->Western Target Engagement

Caption: Self-validating experimental workflow to differentiate intrinsic kinase affinity from prodrug activation.

References

  • Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo. Journal of Medicinal Chemistry.[Link]

  • US Patent 20100143295A1 - Quinazoline inhibitors of egfr tyrosine kinase.
  • Gefitinib Synthesis and Mechanism of Action. New Drug Approvals.[Link]

Sources

Validation

FTIR absorption band characterization for 4-oxo-1,4-dihydroquinazolin-6-yl acetate

FTIR Absorption Band Characterization: 4-oxo-1,4-dihydroquinazolin-6-yl acetate vs. 6-hydroxyquinazolin-4(3H)-one Executive Summary For drug development professionals and analytical chemists, the quinazolinone scaffold r...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Absorption Band Characterization: 4-oxo-1,4-dihydroquinazolin-6-yl acetate vs. 6-hydroxyquinazolin-4(3H)-one

Executive Summary

For drug development professionals and analytical chemists, the quinazolinone scaffold represents a privileged pharmacophore. Specifically, 4-oxo-1,4-dihydroquinazolin-6-yl acetate serves as a critical protected intermediate in the synthesis of kinase inhibitors and antimicrobial agents. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral performance of this acetate derivative against its phenolic precursor, 6-hydroxyquinazolin-4(3H)-one. Furthermore, we evaluate the analytical performance of two primary sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—to establish a self-validating framework for structural characterization.

Structural & Mechanistic Context

To accurately interpret the FTIR spectrum of 4-oxo-1,4-dihydroquinazolin-6-yl acetate, one must understand the molecule's tautomeric and electronic environment. In the solid state, the core predominantly exists as the lactam tautomer (4-oxo) rather than the lactim (4-hydroxy) form. This is analytically confirmed by the presence of a strong lactam carbonyl (C=O) stretching band typically observed at ~1670–1700 cm⁻¹[1][2].

The transition from the alternative precursor (6-hydroxyquinazolin-4(3H)-one) to the target product involves the O-acetylation of the phenol group. This introduces an ester linkage that is electronically isolated from the primary conjugated lactam system. Consequently, the ester carbonyl stretch appears at a significantly higher frequency (~1750–1765 cm⁻¹), preventing spectral overlap and allowing for unambiguous reaction monitoring.

Workflow N1 Precursor: 6-hydroxyquinazolin-4(3H)-one N2 O-Acetylation Reaction N1->N2 N3 Target Product: 4-oxo-1,4-dihydroquinazolin-6-yl acetate N2->N3 N4 ATR-FTIR (Surface Analysis) N3->N4 N5 KBr Pellet (Bulk Transmission) N3->N5 N6 Spectral Validation (Ester C=O & Lactam C=O) N4->N6 N5->N6

Logical workflow for FTIR validation of quinazolinone O-acetylation using ATR and KBr methods.

Spectral Data Presentation: Product vs. Precursor

The following table summarizes the quantitative absorption bands used to differentiate the target acetate product from its phenolic alternative. Quinazoline derivatives inherently display strong aromatic ring vibrations between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹[3].

Functional Group6-hydroxyquinazolin-4(3H)-one (Precursor)4-oxo-1,4-dihydroquinazolin-6-yl acetate (Target)Diagnostic Significance
Phenolic O-H Stretch ~3200 - 3400 cm⁻¹ (Broad, strong)AbsentDisappearance confirms complete O-acetylation.
Lactam N-H Stretch ~3150 - 3250 cm⁻¹ (Medium)~3150 - 3250 cm⁻¹ (Medium)Confirms the 1,4-dihydroquinazolin-4-one core remains intact.
Ester Carbonyl (C=O) Absent~1750 - 1765 cm⁻¹ (Strong, sharp)Primary marker for the newly formed acetate group.
Lactam Carbonyl (C=O) ~1670 - 1690 cm⁻¹ (Strong)~1670 - 1690 cm⁻¹ (Strong)Core scaffold marker[2].
Aromatic C=C / C=N ~1610, 1580 cm⁻¹ (Medium)~1610, 1580 cm⁻¹ (Medium)Indicates preservation of the aromatic system[2][3].
Ester C-O-C Stretch Absent~1190 - 1220 cm⁻¹ (Strong)Secondary validation marker for the acetate ester.

Methodological Performance Comparison: ATR-FTIR vs. KBr Pellet

Choosing the correct sampling technique is critical for accurate characterization. Below is an objective performance comparison between ATR-FTIR and Transmission (KBr) methods for analyzing 4-oxo-1,4-dihydroquinazolin-6-yl acetate.

Performance MetricATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required. Direct solid application.Requires precise grinding with dry KBr[4].
Moisture Interference Negligible. Ideal for resolving the N-H stretch.High. Hygroscopic KBr can mask the 3300 cm⁻¹ region.
Peak Intensity Wavelength-dependent (weaker at high wavenumbers).Uniform across the entire mid-IR spectrum.
Destructiveness Non-destructive; sample can be recovered.Destructive; sample is embedded in the salt matrix.
Best Use Case Rapid QA/QC and routine intermediate validation.Pharmacopeial compliance and high-resolution publication data.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with built-in causality and self-validation to ensure data trustworthiness.

Protocol A: Transmission FTIR (KBr Pellet Method)

Causality: KBr is transparent in the mid-IR region. However, if the sample particles are larger than the wavelength of the IR beam (typically >2 µm), severe light scattering occurs (the Christiansen effect), resulting in distorted peak shapes and a sloping baseline.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours prior to use to eliminate absorbed water.

  • Trituration: Weigh ~1–2 mg of 4-oxo-1,4-dihydroquinazolin-6-yl acetate and ~150 mg of dry KBr. Grind thoroughly in an agate mortar for 2–3 minutes until a homogenous, ultra-fine powder is achieved[4].

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 7–10 tons of pressure for 2 minutes using a hydraulic press[4].

  • Acquisition: Place the transparent pellet into the spectrometer. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Checkpoint: Evaluate the baseline at 4000–3500 cm⁻¹. If the baseline slopes downward significantly toward the lower wavenumbers, the sample was insufficiently ground. Discard and repeat.

Protocol B: ATR-FTIR Method

Causality: ATR relies on an evanescent wave penetrating the sample. The depth of penetration (typically 0.5–2.0 µm) is strictly dependent on the refractive indices of the crystal and the sample, as well as the intimacy of physical contact.

  • Background Collection: Clean the diamond or ZnSe crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Collect an ambient air background spectrum.

  • Sample Application: Place ~2 mg of the solid acetate derivative directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Reasoning: Maximum, uniform pressure is required to eliminate air gaps between the solid crystal lattice of the quinazolinone and the ATR crystal, ensuring maximum evanescent wave penetration.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth.

  • Self-Validation Checkpoint: Check the live energy throughput before scanning. If the signal is below 90% of the background, the crystal is either dirty or the sample contact is insufficient.

References

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC (NIH).
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz

Sources

Comparative

Cross-Validation of Analytical Methods for 4-oxo-1,4-dihydroquinazolin-6-yl acetate Purity: A Comparative Guide

Executive Summary & The Analytical Challenge In pharmaceutical development, 4-oxo-1,4-dihydroquinazolin-6-yl acetate serves as a critical intermediate in the synthesis of quinazoline-derived kinase inhibitors (e.g., targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development, 4-oxo-1,4-dihydroquinazolin-6-yl acetate serves as a critical intermediate in the synthesis of quinazoline-derived kinase inhibitors (e.g., targeted therapeutics for EGFR-mutated oncology indications). The structural integrity of this compound is defined by its quinazolinone core and the highly reactive acetate ester at the 6-position.

As a Senior Application Scientist, a common pitfall I observe in the field is the over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assignment. While HPLC-UV provides excellent precision and sensitivity, it is fundamentally a relative technique. It assumes that all impurities share a similar molar extinction coefficient ( ϵ ) to the active pharmaceutical ingredient (API). If a batch contains non-UV absorbing aliphatic impurities, residual solvents, or inorganic salts, HPLC will systematically overestimate the purity.

To establish a scientifically sound control strategy, we must employ an orthogonal cross-validation approach using Quantitative Nuclear Magnetic Resonance (qNMR) . This guide objectively compares HPLC-UV and qNMR, providing field-proven, self-validating protocols to ensure compliance with the latest regulatory frameworks.

Orthogonal Cross-Validation Strategy

The recently revised emphasizes a lifecycle and risk-based approach to analytical methods[1]. It explicitly supports the use of co-validation and orthogonal techniques to establish a reliable reportable range and demonstrate that a method is "fit for purpose"[2].

By cross-referencing the relative Area% from HPLC with the absolute Mass% from qNMR, we create a self-correcting data ecosystem.

G Start 4-oxo-1,4-dihydroquinazolin-6-yl acetate Batch Sample HPLC HPLC-UV (Relative Purity & Impurity Profiling) Start->HPLC qNMR qNMR (Absolute Mass Fraction) Start->qNMR MS UHPLC-MS (Structural ID of Impurities) Start->MS Recon Data Reconciliation (Orthogonal Cross-Validation) HPLC->Recon qNMR->Recon MS->Recon Valid Validated Purity Assignment Compliant with ICH Q2(R2) Recon->Valid

Caption: Workflow for orthogonal cross-validation of analytical methods.

Mechanistic Principles: HPLC-UV vs. qNMR

The causality behind choosing qNMR as the orthogonal standard lies in its physical principles. NMR is, by definition, a primary quantitative spectroscopic tool because the intensity of a resonance line (integral) is directly proportional to the number of resonant nuclei (spins), irrespective of the molecule's overall chemical structure[3].

Unlike HPLC, qNMR does not require a highly purified reference standard of the analyte itself; any certified, highly pure internal standard (IS) can be used to determine the absolute potency of the chemical entity[4]. This eliminates the "chicken-and-egg" problem of needing a pure standard to measure purity.

Mechanism HPLC_Mech HPLC-UV Detection Depends on Chromophore Extinction Coefficient Bias Potential Bias: Over/Under-estimation of non-UV absorbing impurities HPLC_Mech->Bias qNMR_Mech qNMR Detection Directly Proportional to Number of Nuclei (Spins) Absolute Absolute Truth: Universal response factor for protons qNMR_Mech->Absolute CrossCheck Cross-Validation Correction of HPLC Area% using qNMR Mass% Bias->CrossCheck Absolute->CrossCheck

Caption: Mechanistic differences between HPLC-UV and qNMR detection principles.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical protocol must contain internal checks. The following methodologies are engineered specifically for the vulnerabilities of 4-oxo-1,4-dihydroquinazolin-6-yl acetate—namely, the risk of ester hydrolysis during analysis.

HPLC-UV Impurity Profiling

Causality: An acidic mobile phase is utilized to suppress the ionization of the quinazolinone nitrogen, preventing peak tailing and ensuring sharp, reproducible chromatography. The autosampler must be chilled to 4°C to arrest in situ hydrolysis of the acetate group in the diluent.

Step-by-Step Methodology:

  • Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 4.6 x 150 mm) to maximize resolution without excessive backpressure.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Sample Preparation: Dissolve the sample in a neutral, aprotic diluent (e.g., pure Acetonitrile) to a concentration of 1.0 mg/mL. Do not use basic buffers as diluents.

  • Self-Validating System Suitability Test (SST): Before running the batch, inject a forced-degradation resolution standard (sample spiked with 4-hydroxy-1,4-dihydroquinazolin-6-one, its primary hydrolysis product). The system is only validated if the resolution ( Rs​ ) between the API and the degradant is ≥2.0 .

1H qNMR Absolute Purity Determination

Causality: The accuracy of qNMR depends entirely on complete longitudinal relaxation ( T1​ ) of the nuclei between scans. If the relaxation delay (D1) is too short, the signal will be saturated, and the mass fraction will be miscalculated.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic acid. Its singlet resonance at ~6.26 ppm in DMSO- d6​ provides perfect spectral clearance from the quinazoline aromatic protons (7.5–8.5 ppm) and the acetate methyl singlet (~2.3 ppm).

  • Sample Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh approximately 10 mg of 4-oxo-1,4-dihydroquinazolin-6-yl acetate and 5 mg of Maleic acid into the same vial. Dissolve in 0.75 mL of anhydrous DMSO- d6​ .

  • Self-Validating T1​ Check: Run a rapid inversion-recovery experiment to determine the longest T1​ of the target protons.

  • Acquisition: Set the D1 relaxation delay to ≥5×T1​ (typically 30 seconds for these rigid aromatic systems). Acquire 16 to 32 scans with a spectral width of -2 to 14 ppm.

  • Calculation: Purity is calculated using the absolute mass equation comparing the integral of the isolated aromatic proton of the quinazoline ring to the integral of the Maleic acid IS[5].

Data Presentation & Comparative Analysis

The convergence of results from these two orthogonal methods provides a high degree of confidence in the quality of the material[5]. Below is a summary of the method performance and real-world batch data.

Table 1: Method Performance Comparison
Analytical ParameterHPLC-UV1H qNMR
Primary Principle Relative UV AbsorbanceAbsolute Nuclear Spin Count
Specificity High (Chromatographic Separation)High (Spectral Resolution)
Precision (RSD%) ≤0.5% ≤1.0%
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%
Reference Standard Requires highly pure, characterized APIRequires any certified IS (e.g., Maleic Acid)
Vulnerability Blind to non-UV absorbing impuritiesLower sensitivity for trace impurities (<0.1%)
Table 2: Cross-Validation of Three Commercial Batches
Batch NumberHPLC Purity (Area %)qNMR Purity (Mass %) Δ (HPLC - qNMR)Root Cause of Variance (Identified via MS/NMR)
BATCH-001 99.6%98.9%+0.7%Presence of non-UV absorbing inorganic salts
BATCH-002 99.2%99.1%+0.1%High correlation; minimal aliphatic impurities
BATCH-003 98.5%96.8%+1.7%Significant aliphatic solvent retention (Ethyl Acetate)

Conclusion & Best Practices

For drug development professionals evaluating the purity of 4-oxo-1,4-dihydroquinazolin-6-yl acetate, relying solely on HPLC-UV presents a significant regulatory and chemical risk. As demonstrated in Table 2, BATCH-003 would have passed a standard >98.0% HPLC release specification, yet it contained nearly 3% of retained process solvent—a discrepancy only revealed through qNMR cross-validation.

Best Practice Recommendation: Utilize HPLC-UV for routine batch-to-batch impurity profiling and stability testing (due to its superior LOQ for trace degradants), but mandate qNMR for the initial characterization of reference standards and the absolute mass assignment of critical pivotal batches. This dual-pillar approach ensures total compliance with ICH Q2(R2) guidelines and guarantees the integrity of downstream synthetic steps.

References

  • validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: ACS Publications URL:[Link]

  • Validation of quantitative NMR Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

Sources

Validation

Comparative Toxicity Profile: 4-oxo-1,4-dihydroquinazolin-6-yl acetate vs. Traditional Quinazoline Pharmacophores

As drug development shifts toward highly targeted therapies, the safety profile of the underlying chemical scaffold becomes as critical as its target affinity. The quinazoline nucleus is a privileged pharmacophore in onc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted therapies, the safety profile of the underlying chemical scaffold becomes as critical as its target affinity. The quinazoline nucleus is a privileged pharmacophore in oncology, forming the backbone of numerous Tyrosine Kinase Inhibitors (TKIs)[1]. However, first-generation 4-anilinoquinazolines (e.g., gefitinib, erlotinib) are frequently limited by dose-dependent hepatotoxicity and off-target cytotoxicity.

To circumvent these liabilities, medicinal chemists have increasingly turned to the quinazolin-4(3H)-one class. Specifically, functionalized intermediates like 4-oxo-1,4-dihydroquinazolin-6-yl acetate have emerged as superior structural cores for developing VEGFR-2 and HDAC inhibitors[2]. This guide provides an objective, data-driven comparison of the mechanistic toxicity, structural causality, and experimental validation between 4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives and traditional 4-anilinoquinazolines.

Structural Causality & Mechanistic Toxicity

The divergent toxicity profiles of these two pharmacophores stem directly from their metabolic handling and electronic distribution.

The Liability of 4-Anilinoquinazolines

Traditional TKIs rely on a 4-anilinoquinazoline core to achieve high-affinity ATP-competitive binding at the kinase hinge region[3]. However, the electron-rich aniline moiety is highly susceptible to Phase I oxidation by hepatic CYP450 enzymes (primarily CYP3A4). This oxidation yields highly electrophilic quinone imines . These reactive metabolites covalently bind to hepatic cellular proteins and deplete intracellular glutathione (GSH), directly triggering oxidative stress and Drug-Induced Liver Injury (DILI).

The Safety Advantage of 4-oxo-1,4-dihydroquinazolin-6-yl acetate

By replacing the aniline group with a 4-oxo modification, the heterocyclic core is electronically stabilized, drastically reducing its propensity for CYP-mediated epoxidation[4]. Furthermore, the inclusion of the C6-acetate group introduces a deliberate "metabolic soft spot"[2].

The Causality of the Acetate Group: Instead of undergoing toxic Phase I oxidation, the acetate linkage is rapidly recognized by ubiquitous plasma and hepatic esterases. Hydrolysis of this ester yields a stable, highly polar phenolic intermediate (a 4-hydroxy-quinazolinone derivative). This phenol is immediately flagged for Phase II conjugation (glucuronidation or sulfation) and safely excreted via renal pathways, completely bypassing the toxic reactive metabolite cascade. Furthermore, these derivatives have demonstrated negligible genotoxicity and act as DNA-protective agents under oxidative stress[4].

Mechanism Q Quinazoline Scaffolds A 4-Anilinoquinazolines (e.g., Gefitinib) Q->A B 4-oxo-1,4-dihydroquinazolin-6-yl acetate (Quinazolinone Core) Q->B C CYP450 Bioactivation (Hepatic) A->C High Affinity B->C Minor Route D Esterase Hydrolysis (Plasma/Hepatic) B->D Primary Route E Reactive Quinone Imines (Electrophilic) C->E Oxidation of Aniline F Stable Phenolic Metabolites (Water Soluble) D->F Acetate Cleavage G Hepatotoxicity & Covalent Adducts E->G GSH Depletion H Renal Excretion (Safe Clearance) F->H Glucuronidation

Metabolic pathways differentiating the toxicity of 4-anilinoquinazolines and quinazolin-4-ones.

Quantitative Toxicity Comparison

The following table synthesizes the comparative performance of these pharmacophores across key safety and efficacy metrics, highlighting the therapeutic window advantages of the quinazolin-4(3H)-one core[1][3][4].

Metric4-Anilinoquinazoline (e.g., Gefitinib)4-oxo-1,4-dihydroquinazolin-6-yl acetate derivatives
Primary Target Affinity (IC50) EGFR: 0.056 ± 0.012 µMVEGFR-2 / EGFR: 0.10 - 1.20 µM
Cancer Cell Cytotoxicity (MCF-7) High (IC50 ~ 5.90 µM)Excellent (IC50 0.20 - 3.79 µM)
Normal Cell Toxicity (TH-1 / HepG2) Moderate to High (CC50 < 50 µM)Negligible (CC50 > 200 µM)
Genotoxicity / DNA Lesions Mildly positive under oxidative stressNegative (Exhibits DNA-protective effects)
Primary Metabolic Route CYP3A4-mediated oxidationEsterase-mediated hydrolysis
Risk of Reactive Metabolites High (Quinone imines)Low (Stable glucuronides)

Self-Validating Experimental Methodologies

To objectively verify the safety profile of 4-oxo-1,4-dihydroquinazolin-6-yl acetate against traditional TKIs, the following self-validating protocols must be employed. These assays are designed with internal logical checks to ensure that observed toxicity (or lack thereof) is mechanistically accurate.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

This protocol determines the propensity of the pharmacophore to form toxic electrophiles. We utilize Glutathione (GSH) as a trapping agent for transient reactive metabolites.

Self-Validation Logic: The inclusion of a minus-NADPH control is critical. CYP450 enzymes require NADPH to function. If parent compound depletion occurs in the absence of NADPH, the degradation is due to chemical instability or esterase activity, not CYP-mediated bioactivation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of the test compound (e.g., 4-oxo-1,4-dihydroquinazolin-6-yl acetate), and 5 mM GSH in the buffer.

  • Control Setup: Prepare an identical parallel reaction mixture excluding the NADPH regenerating system (Minus-NADPH Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH to the active samples.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

Workflow S1 Test Compound + HLM (Human Liver Microsomes) S2 Addition of GSH (Trapping Agent) S1->S2 S3 LC-MS/MS Analysis (Adduct Detection) S2->S3 R1 Quantify GSH-Adducts (Toxicity Marker) S3->R1 R2 Calculate Intrinsic Clearance (CLint) S3->R2 V1 Minus-NADPH Control (Self-Validation) V1->S1 Rules out non-CYP degradation V2 Internal Standard (Normalization) V2->S3

Self-validating LC-MS/MS workflow for reactive metabolite trapping using GSH and HLM.

Protocol B: Multiplexed High-Content Hepatotoxicity Screening

Standard viability assays (like MTT) cannot distinguish between a compound that kills cells (cytotoxic) and one that merely slows their metabolism (cytostatic). This multiplexed protocol solves that by measuring ATP depletion and membrane rupture simultaneously.

Self-Validation Logic: A compound that causes ATP depletion without LDH release is cytostatic or interfering with mitochondrial respiration. A compound causing simultaneous ATP drop and LDH spike is definitively cytotoxic, causing membrane lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or primary human hepatocytes for higher physiological relevance) at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 300 µM) of the test compounds for 48 hours. Include 1% Triton X-100 as a positive control for maximum toxicity.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (measuring the conversion of lactate to pyruvate coupled with formazan dye reduction). Read absorbance at 490 nm.

  • ATP Quantitation (Cell Viability): To the remaining cells in the original plate, add CellTiter-Glo® reagent (luminescent ATP detection). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Synthesis: Plot LDH release (cytotoxicity) and ATP levels (viability) on a dual-axis graph to determine the precise CC50 for both mechanisms.

Conclusion

The transition from 4-anilinoquinazolines to quinazolin-4(3H)-ones —specifically utilizing functionalized cores like 4-oxo-1,4-dihydroquinazolin-6-yl acetate—represents a rational, structurally sound approach to mitigating TKI toxicity. By engineering a metabolic soft spot (the acetate group) and stabilizing the electron density of the ring (the 4-oxo group), developers can maintain potent anti-cancer efficacy while entirely bypassing the CYP450-mediated bioactivation pathways that lead to severe hepatotoxicity.

Sources

Comparative

Benchmarking Potency: A Comparative Guide to 4-oxo-1,4-dihydroquinazolin-6-yl acetate and Known EGFR Inhibitors

In the landscape of modern oncology, particularly in the fight against non-small cell lung cancer (NSCLC), the quinazoline scaffold has emerged as a "privileged structure." This bicyclic heterocyclic system is the backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, particularly in the fight against non-small cell lung cancer (NSCLC), the quinazoline scaffold has emerged as a "privileged structure." This bicyclic heterocyclic system is the backbone of several FDA-approved tyrosine kinase inhibitors (TKIs) that have revolutionized patient outcomes.[1] The compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate, while not an active drug itself, represents a critical synthetic intermediate in the generation of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib.[2][3][4]

This guide provides a comprehensive framework for benchmarking the inhibitory potential of novel compounds built upon this core structure. We will objectively compare the half-maximal inhibitory concentration (IC50) values of established, clinically relevant EGFR inhibitors, detail a rigorous experimental protocol for determining these values, and provide the scientific rationale behind each step to ensure data integrity and reproducibility.

The Rationale for Benchmarking: Understanding IC50 in Drug Discovery

The IC50 value is a fundamental metric in pharmacology, quantifying the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[5][6] A lower IC50 value denotes higher potency. In the context of drug discovery, comparing the IC50 of a novel compound against "gold standard" inhibitors targeting the same enzyme is a critical first step. This benchmark not only evaluates the potency of the new molecule but also provides essential context for its potential therapeutic window and informs subsequent lead optimization efforts.

A Foundational Protocol: Determining IC50 via MTT Cell Viability Assay

To assess the cytotoxic effects of a potential EGFR inhibitor, a cell-based assay is indispensable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[7]

The scientific principle of this assay rests on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium dye (MTT) to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Workflow for IC50 Determination

Below is a detailed protocol for determining the IC50 value of a test compound against an EGFR-dependent cancer cell line, such as A549 (a human lung adenocarcinoma cell line).

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis P1 Culture A549 cells to logarithmic growth phase P2 Harvest cells using Trypsin-EDTA P1->P2 P3 Perform cell count (e.g., with hemocytometer) P2->P3 P4 Seed 5,000 cells/well in 96-well plates P3->P4 P5 Incubate for 24h to allow cell attachment P4->P5 T1 Prepare 10 mM stock of test compound in DMSO P5->T1 Start Treatment T2 Perform serial dilutions in culture medium T1->T2 T3 Replace old medium with compound-containing medium T2->T3 T4 Include controls: Untreated (100% viability) and Blank (medium only) T3->T4 T5 Incubate for 48-72 hours T4->T5 A1 Add 20 µL of 5 mg/mL MTT solution to each well T5->A1 Begin Assay A2 Incubate for 4 hours (allows formazan formation) A1->A2 A3 Aspirate medium carefully A2->A3 A4 Add 150 µL DMSO to dissolve formazan crystals A3->A4 A5 Read absorbance at 570 nm on a microplate reader A4->A5 D1 Normalize data to controls: % Viability = (Abs_test / Abs_untreated) * 100 A5->D1 Analyze Results D2 Plot % Viability vs. log[Compound Concentration] D1->D2 D3 Perform non-linear regression (sigmoidal dose-response curve) D2->D3 D4 Calculate IC50 value D3->D4

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Step-by-Step Methodology

Materials:

  • Selected adherent cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound and reference inhibitors

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells until they are in the logarithmic growth phase. This ensures metabolic uniformity and optimal health.

    • Harvest the cells using Trypsin-EDTA and resuspend in fresh medium.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave edge wells filled with sterile PBS to minimize evaporation effects.

    • Incubate for 24 hours to allow cells to attach firmly to the plate surface.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound and each reference inhibitor in DMSO.

    • Perform a serial dilution of the stock solutions in complete culture medium to obtain a range of desired final concentrations (e.g., from 0.01 nM to 100 µM). It is crucial to test a wide range to capture the full dose-response curve.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plates for a predetermined exposure time, typically 48 or 72 hours.

  • MTT Assay and Data Collection:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

    • Following this incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to ensure complete dissolution of the purple formazan product.[8]

    • Measure the absorbance of each well at a wavelength of 490 or 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells (which represent 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[9]

Comparative Benchmarking: IC50 Values of Known EGFR Inhibitors

The potency of a novel quinazoline derivative can only be understood when compared to established clinical agents. The following table summarizes the biochemical (cell-free) and cell-based IC50 values for several generations of EGFR inhibitors.

InhibitorGeneration / TypeTarget(s)Biochemical IC50 (nM)Cell-Based IC50 (nM)
Gefitinib 1st / ReversibleEGFR~33[10][11]~54 (EGF-stimulated growth)[10][11]
Erlotinib 1st / ReversibleEGFR~2[6][8][12]~20 (EGFR autophosphorylation)[13]
Lapatinib 2nd / ReversibleEGFR & HER2~10.8[5][14][15]Varies by cell line (e.g., <160 nM)
Osimertinib 3rd / Irreversible, Mutant-SelectiveEGFR (mutant)~1 (L858R/T790M)[16]~13 (Exon 19 del + T790M)[17]
Osimertinib 3rd / Irreversible, Mutant-SelectiveEGFR (Wild-Type)-~490[9][17]
4-oxo-1,4-dihydroquinazolin-6-yl acetate Synthetic IntermediateEGFRNot ApplicableExpected to be very high (µM to mM range)

Note: IC50 values can vary based on the specific assay conditions, cell line used, and EGFR mutation status.[18][19]

Mechanism of Action: How Quinazoline Inhibitors Block EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling through pathways like RAS-RAF-MEK-MAPK and PI3K-AKT, promoting cell proliferation, survival, and metastasis.[20]

Quinazoline-based inhibitors are ATP-competitive. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation required for receptor activation.[11] This effectively shuts down the downstream pro-growth signaling.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR ATP_pocket ATP Binding Site EGFR->ATP_pocket RAS_MAPK RAS-RAF-MEK-MAPK Pathway ATP_pocket->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway ATP_pocket->PI3K_AKT Activates Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->ATP_pocket Blocks ATP ATP ATP->ATP_pocket Binds Proliferation Cell Proliferation, Survival, Metastasis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of EGFR inhibition by quinazoline-based compounds.

Interpretation and Future Directions

The data clearly illustrates the evolution of EGFR inhibitors. First-generation compounds like Gefitinib and Erlotinib are highly potent against wild-type and sensitizing mutant EGFR.[1] Second-generation inhibitors like Lapatinib offer dual targeting of EGFR and HER2.[5][14] The major breakthrough came with third-generation inhibitors like Osimertinib, which exhibit remarkable selectivity for mutant forms of EGFR, including the T790M resistance mutation, while largely sparing wild-type EGFR.[17][21] This selectivity translates to a wider therapeutic window and reduced side effects.

For a novel derivative of 4-oxo-1,4-dihydroquinazolin-6-yl acetate, the goal would be to achieve an IC50 value in the low nanomolar range, comparable to or better than existing inhibitors. Furthermore, demonstrating selectivity for specific cancer-driving mutant forms of EGFR over the wild-type receptor would be a significant advantage. The data generated from the protocol described herein provides the foundational evidence required to justify advancing a compound through the drug discovery pipeline.

References

  • Selleck China. (2024, May 22). Erlotinib (CP-358774) | 厄洛替尼,埃罗替尼| EGFR 抑制剂| 现货供应. [Link]

  • Lin, Y. T., et al. (n.d.). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Journal of Molecular Structure. [Link]

  • Chen, Y., et al. (n.d.). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. PMC. [Link]

  • Bio-protocol. Determination of IC50 (half maximal inhibitory concentration) value. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025, April 17). Arabian Journal of Chemistry. [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... [Link]

  • Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020, January 22). Taylor & Francis. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Applied Pharmaceutical Science. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006, April 10). MDPI. [Link]

  • A New Synthesis of Gefitinib. (2018, November 14). Synlett. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022, November 16). PMC. [Link]

  • Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. SIOC Journals. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (2006, November 17). HETEROCYCLES. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers in Chemistry. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 26). Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Oxo-1,4-dihydroquinazolin-6-yl acetate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of pharmaceutical intermediates. 4-Oxo-1,4-dihydroquinazolin-6-yl acetate (CAS: 179688-15-4)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of pharmaceutical intermediates. 4-Oxo-1,4-dihydroquinazolin-6-yl acetate (CAS: 179688-15-4)[1] is a highly valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. However, its fused bicyclic structure (a pyrimidine ring fused to a benzene ring) and acetate functional group present specific environmental and occupational hazards.

Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental aspect of scientific integrity. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The quinazolinone core is highly stable and resists natural degradation in aqueous environments. Disposing of this compound down the drain is strictly prohibited, as it can lead to environmental persistence and potential aquatic toxicity[2]. Furthermore, the compound presents acute exposure risks to laboratory personnel, particularly regarding mucous membrane and respiratory irritation[3].

Table 1: Chemical & Hazard Profile

Property / HazardSpecificationCausality & Operational Impact
Molecular Formula C₁₀H₈N₂O₃[1]The nitrogen-containing heterocycle contributes to moderate polarity but high environmental stability.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and irritation; mandates strict PPE compliance.
Signal Word WarningRequires handling in controlled environments (e.g., fume hoods).
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; may cause respiratory irritation. Dust generation must be avoided.
Chemical Incompatibilities Strong oxidizing agents[3]The acetate group and heterocycle can react unpredictably; waste must not be mixed with oxidizers.

Pre-Disposal Logistics & PPE Requirements

Before initiating any waste consolidation, establish a designated Satellite Accumulation Area (SAA) in accordance with your institutional Environmental Health and Radiation Safety (EHRS) guidelines[4].

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a full face shield.

  • Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is highly recommended during spill cleanup.

  • Body Protection: Buttoned lab coat and closed-toe shoes.

  • Respiratory Protection: All handling, weighing, and waste consolidation must be performed exclusively within a certified chemical fume hood to mitigate the inhalation risks associated with H335[3].

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Solid Waste Segregation (Powders & Crystals)
  • Collection: Transfer all unused solid 4-Oxo-1,4-dihydroquinazolin-6-yl acetate into a chemically compatible, leak-proof container (Plastic/HDPE is preferred over glass to prevent breakage)[4].

  • Consolidation: Ensure the waste container does not contain strong oxidizing agents to prevent chemical degradation or exothermic reactions[3].

  • Labeling: Clearly affix a hazardous waste label indicating "Hazardous Waste: 4-Oxo-1,4-dihydroquinazolin-6-yl acetate" alongside the GHS07 pictogram.

  • Storage: Keep the waste container tightly closed at all times unless actively adding waste[4].

SOP 2: Liquid Waste Management (Solvent Solutions)

During assays or synthesis, this compound is frequently dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane).

  • Segregation: Separate halogenated solvent waste from non-halogenated solvent waste. This segregation is critical for the downstream incineration process[5].

  • Containment: Pour the solution into a designated, sealed liquid waste carboy.

  • Secondary Containment: Place the liquid waste container in a secondary containment tray to capture any potential leaks or overfills.

SOP 3: Spill Response and Decontamination
  • Containment: Immediately isolate the area. For solid spills, avoid raising dust. For liquid solution spills, surround the spill with an inert absorbent material such as vermiculite or sand[2].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a dedicated hazardous waste bag.

  • Decontamination: Wipe the affected surface with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual compound, followed by a thorough wash with soap and water. Dispose of all wipes, gloves, and weighing papers as chemically contaminated hazardous waste[5].

Final Destruction: The Role of High-Temperature Incineration

In-lab neutralization of quinazolinone derivatives is strongly discouraged due to the risk of incomplete destruction and the generation of toxic byproducts. The standard and safest protocol is collection and disposal by a licensed professional service[2].

The primary disposal method employed by these services is high-temperature incineration in a permitted hazardous waste incinerator[2]. Incineration at extreme temperatures ensures the complete thermal cleavage of the robust carbon-nitrogen bonds within the quinazoline core, converting the compound into simple, scrubbable combustion gases (CO₂, H₂O, NOₓ) and minimizing environmental impact.

Disposal Workflow Visualization

DisposalWorkflow Start 4-Oxo-1,4-dihydroquinazolin-6-yl acetate Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Accidental Spill Start->Spill Solid_Step Collect in leak-proof, compatible container Solid->Solid_Step Liquid_Step Segregate by solvent type (Halogenated vs. Non-Halogenated) Liquid->Liquid_Step Spill_Step Contain with inert absorbent (Sand/Vermiculite) Spill->Spill_Step Label Apply GHS07 Warning Label & Store in SAA Solid_Step->Label Liquid_Step->Label Spill_Step->Label Incineration High-Temperature Incineration (Licensed EHS Facility) Label->Incineration

Logical workflow for the safe segregation and disposal of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate.

References

  • [4] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

Handling

Personal protective equipment for handling 4-Oxo-1,4-dihydroquinazolin-6-yl acetate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as a foundational pillar of experimental integrity. 4-Oxo-1,4-dihydroquinazolin-6-yl acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as a foundational pillar of experimental integrity. 4-Oxo-1,4-dihydroquinazolin-6-yl acetate (CAS 179688-15-4) and its closely related methoxy-analogs (e.g., CAS 179688-53-0) are critical quinazolinone building blocks. They are predominantly utilized in the synthesis of antineoplastic agents, specifically epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib[1][2].

Handling these pharmaceutical intermediates requires rigorous operational discipline. Because this compound is typically encountered as a fine, pale-yellow to brown crystalline powder[1][3], the primary vectors for occupational exposure are aerosolization (inhalation) and direct dermal contact. Based on chemical read-across from aggregated GHS data for this class of quinazolinone derivatives, the compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][5].

The following guide provides field-proven, step-by-step operational and disposal plans designed to protect researchers while maintaining the purity of the chemical intermediate.

Causality-Driven PPE Selection

We do not select Personal Protective Equipment (PPE) arbitrarily; the physical state and chemical reactivity of the molecule dictate our defense mechanisms.

  • Inhalation Hazard: As a fine powder, electrostatic forces can cause quinazolinone particulates to become airborne during weighing or transfer[3]. A standard surgical mask is insufficient because it lacks a hermetic seal. Mitigation requires a P100 particulate respirator or handling strictly within a calibrated Ventilated Balance Enclosure (VBE).

  • Dermal Penetration: The compound features functionalized oxygen groups (acetate and oxo groups) contributing to moderate polarity and solubility in organic solvents[1][3]. If the powder contacts the skin in the presence of a laboratory solvent (e.g., DMSO or DMF used in downstream assays), dermal penetration is significantly accelerated. Nitrile gloves provide the necessary chemical resistance to prevent this.

  • Ocular Reactivity: Airborne dust can settle on the conjunctiva, reacting with basal moisture to cause severe localized irritation. Unvented safety goggles are mandatory.

Exposure routes and corresponding PPE mitigation strategies for quinazolinone derivatives.

Quantitative PPE Specifications
PPE CategorySpecificationCausality & Breakthrough Justification
Hand Protection 100% Nitrile, Powder-free, >0.11 mm thicknessPrevents dermal transfer; >480 min breakthrough time for dry powder handling.
Eye Protection ANSI Z87.1 compliant unvented safety gogglesBlocks airborne micro-particulates; standard safety glasses lack critical top/side seals.
Respiratory NIOSH-approved N95 or P100 half-face respiratorRequired if handling outside a VBE/Fume hood; filters >99.9% of airborne dust.
Body Protection Flame-retardant, knee-length lab coatProtects street clothing from electrostatic powder adherence; allows rapid doffing.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation metric of the current step.

Workflow for the safe handling, transfer, and disposal of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate.

Step-by-Step Handling Methodology

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling within a Class II Type A2 Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE).

  • Validation: Verify the airflow monitor reads a face velocity between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for pinholes. Don the lab coat, safety goggles, and double-glove.

  • Validation: Ensure the inner glove sits under the lab coat cuff, and the outer glove goes over the cuff. This creates a continuous barrier that prevents powder from settling on the wrists.

Step 3: Material Transfer & Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula to transfer the 4-Oxo-1,4-dihydroquinazolin-6-yl acetate.

  • Causality: Quinazolinone powders hold a static charge, causing them to "jump" and aerosolize when manipulated[3]. Using anti-static tools neutralizes this charge, ensuring accurate weighing and preventing inhalation exposure.

  • Validation: The powder should transfer smoothly without clinging to the sides of the spatula.

Step 4: Decontamination

  • Action: Tightly seal the primary container. Wipe down the exterior of the chemical container and the balance with a damp microfiber cloth (using a 70:30 Water/Ethanol mixture) before removing them from the hood.

  • Validation: Perform a visual inspection of the hood surfaces and balance pan to ensure no residual pale-yellow/brown powder remains[1].

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical intermediate (API).

Minor Spill Protocol (< 50g)
  • Suppress: Do not dry sweep. Immediately cover the spilled powder with damp absorbent paper towels to suppress dust generation.

  • Collect: Using a disposable plastic scoop, carefully lift the damp towels and the adhered powder.

  • Clean: Wash the affected surface with a mild detergent and water, as the compound's functional groups make it susceptible to aqueous surfactant removal.

  • Validate: Wipe the area with a clean, dry paper towel and inspect for any residual discoloration.

Disposal Directives

4-Oxo-1,4-dihydroquinazolin-6-yl acetate must be treated as hazardous chemical waste[4][5].

  • Containment: Collect all contaminated PPE, weighing boats, and spill cleanup materials in a sealed, clearly labeled high-density polyethylene (HDPE) container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated satellite accumulation area, protected from direct sunlight to prevent degradation of the acetoxy functionalities[3].

  • Prohibition: Under no circumstances should this compound or its solutions be flushed down the laboratory sink.

References

Sources

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